NP3-253
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H23F3N4O |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
2-[6-[[(3R)-1-ethylpiperidin-3-yl]amino]pyridazin-3-yl]-3-methyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C19H23F3N4O/c1-3-26-8-4-5-14(11-26)23-17-7-6-15(24-25-17)18-12(2)9-13(10-16(18)27)19(20,21)22/h6-7,9-10,14,27H,3-5,8,11H2,1-2H3,(H,23,25)/t14-/m1/s1 |
InChIキー |
UVVZGYXCKGWWCC-CQSZACIVSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of NP3-253: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP3-253 is a potent and selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] With demonstrated oral activity and the ability to penetrate the blood-brain barrier, this compound presents a significant tool for investigating the role of the NLRP3 inflammasome in both peripheral and neuroinflammatory conditions.[1][4] This document provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Introduction: The NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[2][5] Its activation is triggered by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The assembly of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[2][6] Dysregulation of the NLRP3 inflammasome has been implicated in a variety of inflammatory diseases, including autoinflammatory syndromes, gout, atherosclerosis, and neurodegenerative disorders like Alzheimer's disease.[2][7]
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the NLRP3 inflammasome.[1][3] By targeting the NLRP3 protein, this compound prevents the downstream cascade of events that leads to the production and release of IL-1β and IL-18.[2][6] This targeted inhibition effectively suppresses the inflammatory response mediated by the NLRP3 pathway.
Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by signals such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second step, "activation," is triggered by a variety of stimuli, including ATP, nigericin (B1684572), and crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex. This compound is believed to interfere with the activation step, preventing the assembly of the inflammasome complex.
Caption: this compound inhibits the activation of the NLRP3 inflammasome.
Quantitative Data
This compound has demonstrated high potency in inhibiting IL-1β release in various cellular assays. The following table summarizes the key quantitative data available for this compound.
| Assay System | Stimulus | Readout | IC50 (nM) | Reference |
| Human THP-1 cells | Nigericin | IL-1β release | 0.5 | [3] |
| Human whole blood | LPS/ATP | IL-1β release | 7 | [3] |
Selectivity Profile
This compound exhibits high selectivity for the NLRP3 inflammasome. It does not significantly interfere with the NF-κB pathway, as indicated by its lack of inhibition of TNF-α release at concentrations up to 100 μM.[3] Furthermore, this compound does not inhibit other inflammasomes, such as NLRC4 or pyrin, at concentrations up to 33 μM.[3] In a broader panel of 29 enzymes, receptors, and ion channels, this compound showed good selectivity, with only minor off-target binding observed at micromolar concentrations.[3]
| Target | Activity/Binding | Concentration (μM) | Reference |
| NF-κB pathway (TNF-α release) | >100 | [3] | |
| NLRC4 inflammasome | No inhibition | >33 | [3] |
| Pyrin inflammasome | No inhibition | >33 | [3] |
| Muscarinic M2 receptor | Binding | 9.9 | [3] |
| Serotonin transporter (5HTT) | Binding | 3.8 | [3] |
Experimental Protocols
The following are representative protocols for assays used to characterize the activity of NLRP3 inflammasome inhibitors like this compound.
In Vitro IL-1β Release Assay in THP-1 Cells
This protocol describes a common method for assessing the potency of NLRP3 inhibitors in a human monocytic cell line.
Caption: A typical workflow for evaluating NLRP3 inhibitors in THP-1 cells.
Protocol Steps:
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate cells into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48-72 hours.
-
-
Priming:
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Prime the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 3 hours.
-
-
Inhibitor Treatment:
-
Add serial dilutions of this compound to the wells and incubate for 30 minutes.
-
-
NLRP3 Activation:
-
Stimulate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM.
-
Incubate for 1 hour.
-
-
IL-1β Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IL-1β release for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
In Vivo Pharmacodynamic Model
In vivo studies are crucial to assess the efficacy of NLRP3 inhibitors in a whole-organism context. A common model involves inducing a local inflammatory response and measuring the inhibition of cytokine release.
Protocol Steps:
-
Animal Model:
-
Use C57BL/6J mice.
-
-
Inhibitor Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
-
Induction of Inflammation:
-
After a specified pre-treatment time, induce an inflammatory response. A common method is an intraperitoneal injection of LPS followed by an injection of ATP.
-
-
Sample Collection:
-
At a designated time point after the inflammatory challenge, collect relevant biological samples, such as peritoneal lavage fluid or blood.
-
-
Cytokine Measurement:
-
Measure the levels of IL-1β in the collected samples using an appropriate ELISA kit.
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.
-
Conclusion
This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome with favorable pharmacokinetic properties, including brain penetration.[1][2][6] Its mechanism of action, centered on the direct inhibition of NLRP3 activation, makes it a valuable tool for preclinical research into a wide range of inflammatory and neuroinflammatory diseases. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of targeting the NLRP3 inflammasome with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a potent brain penetrant inhibitor of the NLRP3 Inflammasome - OAK Open Access Archive [oak.novartis.com]
- 4. openalex.org [openalex.org]
- 5. researchgate.net [researchgate.net]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. researchgate.net [researchgate.net]
NP3-253: A Potent, Brain-Penetrant NLRP3 Inflammasome Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] Its activation in response to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) triggers a cascade of inflammatory responses, including the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and a form of programmed cell death known as pyroptosis.[1] While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in the pathophysiology of a broad spectrum of inflammatory and autoimmune diseases, neurodegenerative disorders, and metabolic syndromes.[1] Consequently, the NLRP3 inflammasome has emerged as a highly attractive target for therapeutic intervention.[1]
This technical guide provides a comprehensive overview of NP3-253, a novel, potent, and brain-penetrant small molecule inhibitor of the NLRP3 inflammasome.[2] Developed through a pyridazine-based scaffold optimization, this compound exhibits excellent potency, favorable physicochemical properties, and significant pharmacokinetic profiles, making it a valuable tool for investigating the role of the NLRP3 inflammasome in both peripheral and central nervous system disorders.[1][2] This document details the quantitative data supporting its efficacy, in-depth experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound, providing a clear comparison of its activity across different assays and species.
Table 1: In Vitro Inhibition of IL-1β Release by this compound
| Assay System | Stimulus | IC50 (nM) |
| Human THP-1 cells | Nigericin (B1684572) | 0.5 |
| Human Whole Blood | LPS/ATP | 7 |
Data sourced from Probechem Biochemicals.
Table 2: Selectivity Profile of this compound
| Target | Activity/Binding | Concentration (µM) |
| NLRC4 Inflammasome | No inhibition | >33 |
| Pyrin Inflammasome | No inhibition | >33 |
| NF-κB pathway (TNF-α release) | No inhibition | >100 |
| Muscarinic M2 Receptor | Binding | 9.9 |
| Serotonin Transporter (5HTT) | Binding | 3.8 |
Data sourced from Probechem Biochemicals.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect |
| C57BL/6JRj Mice (Peritonitis Model) | 10 mg/kg (i.p.) | Complete blockade of IL-1β secretion in the peritoneum |
Data sourced from Probechem Biochemicals.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of this compound's mechanism of action and the methods used for its evaluation. The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and key experimental workflows.
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through the activation of the NF-κB pathway by PAMPs or DAMPs. The activation step (Signal 2) is triggered by a diverse range of stimuli that lead to cellular events such as potassium efflux, which initiates the assembly of the NLRP3 inflammasome complex. This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves Gasdermin D to induce pyroptosis. This compound is believed to directly bind to the NLRP3 protein, stabilizing its inactive conformation and thereby preventing its activation and the subsequent downstream inflammatory cascade.
Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.
Experimental Workflow: In Vitro IL-1β Release Assay
A fundamental method for assessing the potency of NLRP3 inhibitors is the in vitro measurement of IL-1β release from immune cells. This workflow outlines the key steps involved in such an assay using the human monocytic cell line, THP-1.
Caption: Workflow for in vitro IL-1β release assay.
Experimental Workflow: In Vivo Peritonitis Model
To evaluate the efficacy of this compound in a living organism, a mouse model of peritonitis is commonly employed. This workflow illustrates the key stages of this in vivo experiment.
Caption: Workflow for in vivo peritonitis model.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.
In Vitro IL-1β Release Assay in THP-1 Cells
This protocol describes the measurement of IL-1β release from differentiated THP-1 cells, a human monocytic leukemia cell line, upon NLRP3 inflammasome activation and its inhibition by this compound.
a. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
-
To differentiate into macrophage-like cells, seed THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well in fresh medium containing 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Incubate for 48-72 hours to allow for differentiation. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
b. Priming and Inhibitor Treatment:
-
Prime the differentiated THP-1 cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Following priming, add serial dilutions of this compound (or vehicle control, e.g., DMSO) to the wells. Incubate for 1 hour at 37°C.
c. NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C.
d. Quantification of IL-1β:
-
Centrifuge the 96-well plates at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a commercially available human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
e. Data Analysis:
-
Generate a standard curve using the recombinant human IL-1β provided in the ELISA kit.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Determine the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
In Vivo Mouse Model of Peritonitis
This protocol outlines the induction of peritonitis in mice to assess the in vivo efficacy of this compound in inhibiting NLRP3 inflammasome-mediated inflammation.
a. Animals:
-
Use male C57BL/6J mice, 8-12 weeks of age.
-
Acclimatize the animals for at least one week before the experiment.
-
Provide access to food and water ad libitum. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
b. Dosing and Induction of Peritonitis:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), prime the mice with an i.p. injection of LPS (e.g., 20 mg/kg).
-
After a priming period (e.g., 3-4 hours), challenge the mice with an i.p. injection of an NLRP3 activator such as ATP (e.g., 30 mM) or monosodium urate (MSU) crystals (e.g., 1 mg/mouse).
c. Sample Collection:
-
At a specified time point after the challenge (e.g., 1-6 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of ice-cold phosphate-buffered saline (PBS) into the peritoneal cavity.
-
Gently massage the abdomen and then carefully aspirate the peritoneal fluid.
d. Analysis of Inflammation:
-
Centrifuge the peritoneal lavage fluid at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
Measure the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit.
-
Resuspend the cell pellet and perform a total and differential cell count to assess the infiltration of inflammatory cells, particularly neutrophils. This can be done using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain, or by flow cytometry.
e. Data Analysis:
-
Compare the levels of IL-1β and the number of inflammatory cells in the peritoneal lavage fluid of this compound-treated mice to those of the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
Conclusion
This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to penetrate the blood-brain barrier opens up avenues for investigating the role of neuroinflammation in a variety of central nervous system disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to advance our understanding of the critical role of the NLRP3 inflammasome in health and disease.
References
The Discovery and Development of NP3-253: A Potent, Brain-Penetrant NLRP3 Inflammasome Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NP3-253 is a novel, potent, and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Discovered through a high-throughput screening campaign, this brain-penetrant compound has demonstrated significant promise in preclinical models of inflammation, particularly those with a neuroinflammatory component. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the response to both pathogenic microbes and endogenous danger signals.[1] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, leading to the activation of caspase-1.[2] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, driving a potent inflammatory response.[1] Dysregulation of the NLRP3 inflammasome has been implicated in a wide range of inflammatory and autoimmune diseases, as well as neurodegenerative conditions such as Alzheimer's disease.[1] Consequently, the development of selective NLRP3 inhibitors represents a highly promising therapeutic strategy.
This compound emerged from a rigorous drug discovery program aimed at identifying novel, potent, and brain-penetrant inhibitors of the NLRP3 inflammasome.[1] This whitepaper details the discovery and preclinical development of this compound, highlighting its mechanism of action and providing key experimental data and protocols.
Discovery of this compound
The identification of this compound was the result of a systematic high-throughput screening (HTS) campaign designed to identify novel scaffolds capable of inhibiting NLRP3 inflammasome activation.
High-Throughput Screening (HTS) Workflow
The HTS campaign utilized a cell-based phenotypic screen to measure the inhibition of IL-1β release from stimulated human monocytic THP-1 cells. This primary assay was followed by a series of secondary and counter-screens to confirm activity, assess selectivity, and eliminate compounds with undesirable properties.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, thereby preventing the activation of caspase-1 and the subsequent release of mature IL-1β and IL-18.
The NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This compound intervenes in this second step, preventing the assembly and activation of the inflammasome.
Quantitative Data
This compound demonstrates potent inhibitory activity in various in vitro and in vivo models. The following tables summarize the key quantitative data obtained during the preclinical evaluation of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Stimulus | IC50 (nM) |
| IL-1β Release Assay | Human THP-1 cells | Nigericin | 0.5 |
| IL-1β Release Assay | Human Whole Blood | LPS + ATP | 7 |
| NLRC4 Inflammasome Activation Assay | - | - | >33,000 |
| Pyrin Inflammasome Activation Assay | - | - | >33,000 |
| NF-κB Pathway Activation (TNF-α release) | - | - | >100,000 |
Data sourced from publicly available information.
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosing Route | Dose (mg/kg) | Readout | Result |
| Mouse Peritonitis Model | Intraperitoneal (i.p.) | 10 | Peritoneal IL-1β levels | Fully blocked IL-1β secretion |
Data sourced from publicly available information.
Experimental Protocols
Detailed methodologies for the key experiments cited in this document are provided below.
Nigericin-Stimulated THP-1 Cell IL-1β Release Assay
This assay is a primary in vitro method to assess the potency of compounds in inhibiting NLRP3-dependent IL-1β secretion.
-
Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Differentiation: THP-1 cells are differentiated into a macrophage-like phenotype by treatment with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Priming: Differentiated THP-1 cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1 hour.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding 10 µM nigericin for 1-2 hours.
-
IL-1β Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of IL-1β release against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
LPS/ATP-Stimulated Human Whole Blood IL-1β Release Assay
This assay provides a more physiologically relevant system to evaluate the activity of NLRP3 inhibitors.
-
Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.
-
Compound Treatment: 200 µL of whole blood per well is plated in a 96-well plate and pre-incubated with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Priming: Cells are primed with 100 ng/mL of LPS for 3 hours.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding 5 mM ATP for 30-60 minutes.
-
Plasma Separation: The plate is centrifuged at 500 x g for 10 minutes to separate the plasma.
-
IL-1β Quantification: The plasma supernatant is collected, and the concentration of secreted IL-1β is measured by ELISA.
-
Data Analysis: The IC50 value is determined as described for the THP-1 cell assay.
In Vivo Mouse Peritonitis Model
This acute in vivo model is used to assess the efficacy of NLRP3 inhibitors in a live animal model of inflammation.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used for this study.
-
Compound Administration: this compound (10 mg/kg) or vehicle control is administered via intraperitoneal (i.p.) injection.
-
Induction of Peritonitis: One hour after compound administration, peritonitis is induced by an i.p. injection of 1 mg of zymosan A in sterile saline.
-
Peritoneal Lavage: Four hours after zymosan injection, mice are euthanized, and the peritoneal cavity is washed with 5 mL of ice-cold PBS.
-
Sample Processing: The peritoneal lavage fluid is collected and centrifuged at 400 x g for 10 minutes at 4°C to pellet the cells.
-
IL-1β Measurement: The concentration of IL-1β in the cell-free supernatant is quantified by ELISA.
-
Data Analysis: The percentage of inhibition of IL-1β secretion in the this compound treated group is calculated relative to the vehicle-treated control group.
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome with excellent brain penetrance. Its discovery through a comprehensive HTS campaign and subsequent lead optimization has yielded a promising preclinical candidate. The data presented in this whitepaper, including its potent in vitro activity and in vivo efficacy, support the continued development of this compound as a potential therapeutic for a variety of inflammatory disorders, particularly those with a neuroinflammatory component. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field.
References
NP3-253: A Potent, Brain-Penetrant NLRP3 Inflammasome Inhibitor for Neuroinflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, with the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome emerging as a key mediator of this process. This technical guide provides a comprehensive overview of NP3-253, a novel, potent, and brain-penetrant inhibitor of the NLRP3 inflammasome.[1][2][3][4] this compound offers a valuable pharmacological tool for the investigation of NLRP3-mediated neuroinflammatory pathways in both in vitro and in vivo models. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its use, and provides visual representations of the relevant signaling pathways and experimental workflows. The information compiled herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of neuroinflammation and related CNS disorders.
Introduction to NLRP3 Inflammasome in Neuroinflammation
The NLRP3 inflammasome is a multiprotein complex within the innate immune system that plays a crucial role in response to cellular danger signals.[1] In the central nervous system (CNS), microglia are the primary immune cells that express and activate the NLRP3 inflammasome.[5] Dysregulation of NLRP3 inflammasome activation has been implicated in a range of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) is typically initiated by pathogen- or damage-associated molecular patterns (PAMPs or DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway. The "activation" step (Signal 2) is triggered by a diverse array of stimuli, including ATP, nigericin (B1684572), amyloid-β, and α-synuclein aggregates, leading to the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome facilitates its auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Given its central role in driving neuroinflammation, the NLRP3 inflammasome has become an attractive therapeutic target for neurodegenerative diseases. Small molecule inhibitors that can cross the blood-brain barrier are of particular interest for CNS indications.
This compound: A Novel NLRP3 Inhibitor
This compound is a recently developed small molecule inhibitor that demonstrates high potency and selectivity for the NLRP3 inflammasome.[1][2] A key feature of this compound is its ability to penetrate the blood-brain barrier, making it an ideal tool for studying the role of NLRP3 in neuroinflammatory processes within the CNS.[1][3]
Mechanism of Action
This compound directly targets the NLRP3 protein, preventing the assembly of the inflammasome complex. By inhibiting this crucial step, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Stimulus | IC50 (nM) |
| IL-1β Release | Human THP-1 cells | Nigericin | 0.5 |
| IL-1β Release | Human Whole Blood | LPS/ATP | 7 |
Table 2: Selectivity of this compound
| Assay | Target/Pathway | Activity |
| Inflammasome Specificity | NLRC4 Inflammasome | No inhibition (>33 µM) |
| Inflammasome Specificity | Pyrin Inflammasome | No inhibition (>33 µM) |
| NF-κB Pathway | TNF-α Release | No inhibition (>100 µM) |
| Off-target Panel (29 enzymes, receptors, ion channels) | Muscarinic M2 Receptor | 9.9 µM (binding) |
| Off-target Panel (29 enzymes, receptors, ion channels) | Serotonin Transporter (5HTT) | 3.8 µM (binding) |
Table 3: In Vivo Pharmacodynamic Activity of this compound
| Animal Model | Dosing Route | Dose | Effect |
| C57BL/6JRj Mice | Intraperitoneal (i.p.) | 10 mg/kg | Complete blockade of IL-1β secretion in the peritoneum |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study neuroinflammatory pathways.
In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells
Objective: To determine the potency of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β release in a human monocytic cell line.
Materials:
-
Human THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO (vehicle control)
-
Human IL-1β ELISA kit
Protocol:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the cells with fresh RPMI-1640 medium.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.
-
After the priming step, remove the LPS-containing medium and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add nigericin to a final concentration of 10 µM to all wells (except for the negative control).
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.
-
In Vivo Inhibition of Peritoneal IL-1β Production in Mice
Objective: To assess the in vivo efficacy of this compound in a mouse model of acute peritonitis.
Materials:
-
C57BL/6JRj mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Lipopolysaccharide (LPS)
-
ATP
-
Phosphate-buffered saline (PBS)
-
Mouse IL-1β ELISA kit
Protocol:
-
Animal Acclimatization:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Induction of Peritonitis:
-
One hour after compound administration, inject LPS (20 mg/kg, i.p.) to prime the NLRP3 inflammasome.
-
Three hours after LPS injection, inject ATP (30 mM in 200 µL PBS, i.p.) to activate the NLRP3 inflammasome.
-
-
Sample Collection:
-
Thirty minutes after ATP injection, euthanize the mice.
-
Collect the peritoneal lavage fluid by injecting 5 mL of cold PBS into the peritoneal cavity and then aspirating the fluid.
-
-
Sample Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Collect the supernatant and measure the concentration of IL-1β using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Compare the IL-1β levels in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the study of this compound.
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
In Vitro Experimental Workflow
Caption: Experimental workflow for in vitro evaluation of this compound.
In Vivo Experimental Workflow
Caption: Experimental workflow for in vivo assessment of this compound.
Conclusion
This compound is a valuable and potent research tool for the study of neuroinflammatory pathways mediated by the NLRP3 inflammasome. Its high selectivity and, importantly, its ability to penetrate the central nervous system, make it particularly well-suited for investigating the role of NLRP3 in a variety of neurodegenerative disease models. The data and protocols presented in this technical guide provide a solid foundation for researchers to incorporate this compound into their studies, with the aim of further elucidating the complex interplay between neuroinflammation and neurological disorders, and to explore the therapeutic potential of NLRP3 inhibition.
References
- 1. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a potent brain penetrant inhibitor of the NLRP3 Inflammasome - OAK Open Access Archive [oak.novartis.com]
- 3. openalex.org [openalex.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Chemical Structure and Activity of NP3-253
This guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of NP3-253, a potent and brain-penetrant inhibitor of the NLRP3 inflammasome. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to a pyridazine-based series of compounds.[1][2] Its chemical structure is characterized by a central pyridazine (B1198779) ring system.
Systematic Name: (R)-2-(6-((1-ethylpiperidin-3-yl)amino)pyridazin-3-yl)-3-methyl-5-(trifluoromethyl)phenol[3]
Chemical Formula: C₁₉H₂₃F₃N₄O[3][4]
Molecular Weight: 380.42 g/mol [3]
SMILES Code: CC1=C(C2=NN=C(N[C@@H]3CCCN(CC)C3)C=C2)C(O)=CC(C(F)(F)F)=C1[3]
| Property | Value | Reference |
| CAS Number | 2557349-50-3 | [5][6] |
| Appearance | Solid | [4] |
| Solubility (in vitro) | DMSO: 100 mg/mL (262.87 mM) | [6] |
| Solubility (in vivo) | ≥ 5 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | [6] |
| ≥ 5 mg/mL in 10% DMSO >> 90% (20% SBE-β-CD in saline) | [6] | |
| ≥ 5 mg/mL in 10% DMSO >> 90% corn oil | [6] | |
| Storage | 4°C (protect from light); -80°C for 6 months, -20°C for 1 month in solvent (protect from light) | [6][7] |
Biological Activity and Potency
This compound is a highly potent inhibitor of the NLRP3 inflammasome, demonstrating activity at nanomolar concentrations. Its primary function is to block the release of the pro-inflammatory cytokine IL-1β.
| Assay | Cell Type | Stimulus | IC₅₀ | Reference |
| IL-1β Release | THP-1 cells | Nigericin | 0.5 nM | [5] |
| IL-1β Release | Human whole blood | LPS/ATP | 7 nM | [5] |
Selectivity: this compound exhibits high selectivity for the NLRP3 inflammasome. It does not interfere with the NF-κB pathway (TNF-α > 100 μM) and does not inhibit the NLRC4 or pyrin inflammasomes at concentrations up to 33 μM.[5] In a panel of 29 enzymes, receptors, and ion channels, this compound showed only weak binding to the muscarinic M2 receptor (IC₅₀ = 9.9 μM) and the serotonin (B10506) transporter 5HTT (IC₅₀ = 3.8 μM).[5]
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[8] Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as pyroptotic cell death.[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[8][9] this compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome complex.
Below is a diagram illustrating the canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: NLRP3 inflammasome pathway and this compound inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines a general methodology for assessing the in vivo efficacy of an NLRP3 inhibitor like this compound, based on common practices in the field.
In Vivo Mouse Peritonitis Model
This model is used to evaluate the ability of a compound to inhibit NLRP3-dependent inflammation in a living organism.
Caption: Workflow for a mouse model of peritonitis.
Methodology:
-
Animal Model: C57BL/6JRj mice are commonly used for this model.[5]
-
Dosing: this compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 10 mg/kg).[5] A vehicle control group receives the formulation without the active compound.
-
Priming: To induce the expression of pro-IL-1β and NLRP3, mice are primed with an intraperitoneal injection of lipopolysaccharide (LPS).
-
Activation: After a set period of priming, the NLRP3 inflammasome is activated by an intraperitoneal injection of a trigger such as ATP or nigericin.
-
Sample Collection: At a defined time point after activation, mice are euthanized, and the peritoneal cavity is washed with saline to collect the peritoneal lavage fluid.
-
Analysis: The collected fluid is analyzed for levels of mature IL-1β, typically using an Enzyme-Linked Immunosorbent Assay (ELISA). This allows for the quantification of inflammation and the assessment of the inhibitory effect of this compound.
Pharmacokinetics
This compound possesses favorable pharmacokinetic properties, including good oral bioavailability and the ability to cross the blood-brain barrier.[1][2][7] This makes it a valuable tool for studying the role of the NLRP3 inflammasome in both peripheral and central nervous system disorders.[1][7]
Conclusion
This compound is a potent, selective, and brain-penetrant inhibitor of the NLRP3 inflammasome. Its well-characterized chemical structure and biological activity, combined with favorable pharmacokinetic properties, establish it as a critical research tool for investigating the therapeutic potential of NLRP3 inhibition in a wide range of inflammatory and neuroinflammatory diseases. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further preclinical and clinical development.
References
- 1. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a potent brain penetrant inhibitor of the NLRP3 Inflammasome - OAK Open Access Archive [oak.novartis.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and synthesis of novel potential NLRP3 inflammasome inhibitors - Fondazione RI.MED [fondazionerimed.eu]
- 9. researchgate.net [researchgate.net]
NP3-253: A Technical Guide to Target Specificity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-253 is a potent and selective inhibitor of the NLR Family Pyrin Domain-Containing 3 (NLRP3) inflammasome, a key component of the innate immune system.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the target specificity and binding affinity of this compound, compiled from available preclinical data.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₃F₃N₄O |
| Molecular Weight | 380.41 g/mol [3][4][5] |
| Appearance | Solid[4][5] |
Target Specificity and Binding Affinity
This compound is a highly potent inhibitor of the NLRP3 inflammasome. Its primary target is the NLRP3 protein itself, a central sensor in the inflammasome complex.
Binding Affinity
While a specific dissociation constant (Kd) for the direct binding of this compound to the NLRP3 protein is not publicly available in the reviewed literature, a closely related pyridazine-based inhibitor, P33, has been shown to directly bind to the NLRP3 protein with a dissociation constant (Kd) of 17.5 nM, as determined by Surface Plasmon Resonance (SPR).[6] Given that this compound was developed through structure-based optimization of a similar pyridazine (B1198779) scaffold, it is highly probable that it also directly binds to the NACHT domain of NLRP3.[7]
In Vitro Inhibition
This compound demonstrates potent inhibition of NLRP3-mediated inflammatory responses in cellular assays.
| Assay | Cell Type | Stimulus | IC₅₀ |
| IL-1β Release | Nigericin-stimulated THP-1 cells | Nigericin | 0.5 nM[2] |
| IL-1β Release | LPS/ATP-stimulated human whole blood | LPS/ATP | 7 nM[2] |
Target Selectivity
This compound exhibits high selectivity for the NLRP3 inflammasome over other inflammatory pathways and off-target proteins.
| Assay/Target | Result |
| NLRC4 Inflammasome | No inhibition observed (>33 µM)[2] |
| Pyrin Inflammasome | No inhibition observed (>33 µM)[2] |
| NF-κB Pathway (TNF-α release) | No interference observed (>100 µM)[2] |
| Off-Target Panel (29 enzymes, receptors, and ion channels) | Good selectivity up to 10 µM[2] |
| Muscarinic Receptor M2 | Some binding observed (9.9 µM)[2] |
| Serotonin Transporter 5HTT | Some binding observed (3.8 µM)[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Nigericin-Stimulated IL-1β Release in THP-1 Cells
This assay assesses the ability of this compound to inhibit NLRP3 inflammasome activation in a human monocytic cell line.
-
Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Differentiation (Priming): THP-1 cells are typically primed with phorbol (B1677699) 12-myristate 13-acetate (PMA) to differentiate them into macrophage-like cells, which enhances their responsiveness to inflammasome stimuli.
-
Compound Treatment: Differentiated THP-1 cells are pre-incubated with various concentrations of this compound for a specified period.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by treating the cells with nigericin, a potassium ionophore that is a potent NLRP3 activator.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of IL-1β inhibition against the concentration of this compound.
LPS/ATP-Stimulated IL-1β Release in Human Whole Blood
This ex vivo assay evaluates the inhibitory activity of this compound in a more physiologically relevant matrix.
-
Blood Collection: Fresh human whole blood is collected from healthy donors in heparinized tubes.
-
Priming: The blood is primed with lipopolysaccharide (LPS), a component of gram-negative bacteria, to upregulate the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: The primed blood is treated with a range of concentrations of this compound.
-
NLRP3 Activation: The NLRP3 inflammasome is subsequently activated by the addition of adenosine (B11128) triphosphate (ATP), which induces potassium efflux.
-
Cytokine Measurement: Plasma is separated from the blood sample, and the level of IL-1β is quantified by ELISA.
-
Data Analysis: The IC₅₀ value is determined by analyzing the dose-response curve of this compound on IL-1β production.
Off-Target Selectivity Panel
To assess the selectivity of this compound, it is typically screened against a panel of known biological targets. While the specific protocol for this compound is not detailed in the provided search results, a general approach using a service like Eurofins SafetyScreen or a similar in-house panel would involve:
-
Target Selection: A broad panel of receptors, enzymes, ion channels, and transporters is selected to represent potential off-target interactions.
-
Binding or Functional Assays: For each target, a specific binding assay (e.g., radioligand binding) or a functional assay (e.g., enzyme activity, calcium flux) is performed in the presence of a fixed concentration of this compound (e.g., 10 µM).
-
Data Interpretation: The percentage of inhibition or activation for each target is determined. Significant interaction is typically defined as >50% inhibition or activation at the tested concentration.
Signaling Pathways and Visualizations
This compound exerts its therapeutic effect by inhibiting the NLRP3 inflammasome signaling pathway.
Caption: this compound inhibits the NLRP3 inflammasome assembly and activation.
Caption: Workflow for determining this compound IC₅₀ in THP-1 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Role of NP3-253 in Modulating Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-253 is a potent and selective, brain-penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), orchestrates the maturation and release of highly pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a multitude of inflammatory diseases, including autoinflammatory, neurodegenerative, and cardiovascular disorders.[1][3] this compound exerts its modulatory effect on cytokine release by directly targeting and inhibiting the NLRP3 protein, thereby preventing the downstream cascade that leads to the production of mature IL-1β and IL-18.[4][5] This technical guide provides an in-depth overview of the quantitative data supporting the inhibitory effects of this compound, detailed experimental protocols for assessing its activity, and a visual representation of its mechanism of action within the NLRP3 signaling pathway.
Data Presentation
The inhibitory potency of this compound on cytokine release has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Cell Line | Activator(s) | Cytokine Measured | IC50 Value | Reference |
| Human monocytic THP-1 cells | Nigericin (B1684572) | IL-1β | 0.5 nM | [5] |
| Human whole blood | LPS/ATP | IL-1β | 7 nM | [5] |
Table 1: In Vitro Inhibition of IL-1β Release by this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in two different human cell-based assays.
| Animal Model | Inflammatory Challenge | Cytokine Measured | Effective Dose | Outcome | Reference |
| C57BL/6JRj mice | LPS-induced peritonitis | IL-1β | 10 mg/kg (i.p.) | Full blockade of IL-1β secretion in the peritoneum | [5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Peritonitis. This table presents the effective dose of this compound that resulted in the complete inhibition of IL-1β release in a mouse model of acute inflammation.
Experimental Protocols
The following are representative protocols for evaluating the inhibitory effect of this compound on cytokine release, based on standard methodologies for assessing NLRP3 inflammasome inhibitors.
In Vitro IL-1β Release Assay in THP-1 Cells
This protocol describes a common method to assess the potency of NLRP3 inhibitors in a human monocytic cell line.
1. Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate the monocytes into a macrophage-like phenotype, seed the cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL and treat with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
2. Priming:
-
After differentiation, remove the PMA-containing medium and replace it with fresh serum-free RPMI-1640 medium.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Following the priming step, treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
4. NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM of nigericin to the wells and incubate for 1 hour.
5. Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
In Vivo LPS-Induced Peritonitis Model in Mice
This protocol outlines a standard in vivo model to assess the efficacy of NLRP3 inhibitors in an acute inflammatory setting.
1. Animal Handling:
-
Use 8-12 week old C57BL/6 mice, housed under standard laboratory conditions.
2. Inhibitor Administration:
-
Prepare a formulation of this compound suitable for intraperitoneal (i.p.) injection (e.g., in a vehicle of 10% DMSO, 40% PEG300, and 50% saline).
-
Administer this compound or vehicle control to the mice via i.p. injection at the desired dose (e.g., 10 mg/kg).
3. Induction of Peritonitis:
-
One hour after inhibitor administration, induce peritonitis by i.p. injection of LPS (e.g., 20 mg/kg).
4. Sample Collection:
-
Four to six hours after the LPS challenge, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of cold sterile PBS into the peritoneal cavity and then carefully aspirating the fluid.
-
Collect blood via cardiac puncture for serum analysis.
5. Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure the concentration of IL-1β in the supernatant of the peritoneal lavage fluid and in the serum using a mouse IL-1β ELISA kit.
-
Compare the IL-1β levels between the this compound-treated group and the vehicle-treated group to determine the in vivo efficacy.
Mandatory Visualization
This compound Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of intervention by this compound. The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).
Conclusion
This compound is a highly potent inhibitor of the NLRP3 inflammasome, effectively blocking the release of the key pro-inflammatory cytokines IL-1β and IL-18. The quantitative data from both in vitro cellular assays and in vivo models of inflammation demonstrate its robust activity. The provided experimental protocols offer a framework for the continued investigation and characterization of this compound and other NLRP3 inhibitors. The visualization of its mechanism of action highlights its direct targeting of the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. These characteristics make this compound a valuable research tool and a promising therapeutic candidate for a wide range of NLRP3-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound, a potent brain penetrant inhibitor of the NLRP3 Inflammasome - OAK Open Access Archive [oak.novartis.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. Discovery of novel and potent NLRP3 inflammasome inhibitors with new lipophilic moieties. | Semantic Scholar [semanticscholar.org]
The Potent and Selective NLRP3 Inhibitor NP3-253: A Technical Guide to its Effects on Pyroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes, which are multiprotein complexes central to the innate immune response.[1] The NLRP3 inflammasome is a key player in this process, responding to a wide array of pathogen-associated and damage-associated molecular patterns.[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the activation of caspase-1.[2] Activated caspase-1 then proteolytically cleaves gasdermin D (GSDMD), the N-terminal fragment of which forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2] This lytic cell death is a critical component of the inflammatory response but is also implicated in the pathology of numerous inflammatory diseases.
NP3-253 is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome.[3] It has demonstrated significant inhibitory effects on the release of IL-1β, a key cytokine in the pyroptotic pathway. Notably, this compound is also brain-penetrant, opening up therapeutic possibilities for neuroinflammatory conditions.[3][4] This technical guide provides an in-depth overview of the effects of this compound on pyroptosis, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for assessing its activity.
Mechanism of Action of this compound in Inhibiting Pyroptosis
This compound exerts its inhibitory effect on pyroptosis by directly targeting the NLRP3 protein, a critical upstream component of the inflammasome complex.[3] By inhibiting NLRP3, this compound prevents the downstream cascade of events that lead to pyroptotic cell death. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (e.g., from Toll-like receptor activation by lipopolysaccharide) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (e.g., nigericin, ATP) that triggers the assembly of the inflammasome complex.[5] this compound acts at the activation step, preventing the assembly of the functional inflammasome. This, in turn, blocks the activation of caspase-1 and the subsequent cleavage of GSDMD, thereby inhibiting the formation of membrane pores and the release of inflammatory cytokines.[3][6]
dot
Caption: this compound inhibits the NLRP3 inflammasome activation.
Quantitative Data on this compound Efficacy
The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.
Table 1: In Vitro Efficacy of this compound
| Cell Line/System | Activator | Measured Endpoint | IC50 | Citation |
| THP-1 cells | Nigericin | IL-1β release | 0.5 nM | |
| Human whole blood | LPS/ATP | IL-1β release | 7 nM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Challenge | Dosage | Effect | Citation |
| C57BL/6JRj mice | Intraperitoneal ATP | 10 mg/kg (i.p.) | Fully blocked IL-1β secretion in the peritoneum | [6] |
Table 3: Selectivity Profile of this compound
| Target | Activity | Concentration | Citation |
| NLRC4 inflammasome | No inhibition | >33 μM | |
| Pyrin inflammasome | No inhibition | >33 μM | |
| NF-κB pathway (TNF-α release) | No interference | >100 μM | |
| Panel of 29 enzymes, receptors, and ion channels | Good selectivity | up to 10 μM |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of NLRP3 inhibitors like this compound on pyroptosis.
Protocol 1: Inhibition of IL-1β Secretion in THP-1 Cells
This protocol describes the measurement of the inhibitory effect of this compound on IL-1β secretion from differentiated THP-1 cells stimulated with LPS and nigericin.[7]
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Cell Priming:
-
After differentiation, carefully remove the medium and replace it with fresh serum-free RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium.
-
After LPS priming, remove the medium and add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Activation:
-
Add Nigericin to a final concentration of 10 µM to all wells except for the negative control.
-
Incubate for 1 hour at 37°C.[7]
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β measurement.
-
-
IL-1β Measurement:
-
Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
dot
Caption: Workflow for IL-1β secretion inhibition assay.
Protocol 2: Assessment of Pyroptosis by LDH Release Assay
This protocol measures the ability of this compound to inhibit pyroptosis by quantifying the release of lactate (B86563) dehydrogenase (LDH) from cells.[1]
Materials:
-
Differentiated THP-1 cells (prepared as in Protocol 1)
-
LPS
-
Nigericin
-
This compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Follow steps 1-4 from Protocol 1 to differentiate, prime, treat with this compound, and activate the THP-1 cells.
-
Sample Collection:
-
After the 1-hour incubation with Nigericin, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[1]
-
-
LDH Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.[1]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Maximum LDH Release Control:
-
To a set of control wells (primed but not treated with inhibitor or activator), add the lysis buffer provided in the kit to determine the maximum LDH release.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all experimental values.
-
Calculate the percentage of cytotoxicity for each condition using the formula: % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)] * 100
-
Calculate the percentage of inhibition of pyroptosis by this compound relative to the vehicle-treated, pyroptosis-induced control.
Protocol 3: Caspase-1 Activity Assay
This protocol measures the effect of this compound on the activity of caspase-1, the key enzyme in the pyroptotic pathway.
Materials:
-
Differentiated THP-1 cells (prepared as in Protocol 1)
-
LPS
-
Nigericin
-
This compound
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
96-well plates (black or clear, depending on the assay kit)
Procedure:
-
Follow steps 1-4 from Protocol 1 to differentiate, prime, treat with this compound, and activate the THP-1 cells.
-
Cell Lysis:
-
After activation, lyse the cells according to the caspase-1 activity assay kit manufacturer's instructions to release intracellular contents.
-
-
Caspase-1 Activity Measurement:
-
Add the cell lysate to the assay plate.
-
Add the caspase-1 substrate provided in the kit.
-
Incubate for the recommended time at the specified temperature.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition of caspase-1 activity for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome with a clear mechanism of action in preventing pyroptosis. Its ability to block IL-1β release at nanomolar concentrations in various cell-based assays and its demonstrated in vivo efficacy highlight its potential as a therapeutic agent for a range of inflammatory and neuroinflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the effects of this compound and other NLRP3 inhibitors on the pyroptotic pathway. The combination of potent inhibitory activity and favorable pharmacokinetic properties, including brain penetration, makes this compound a valuable tool for both basic research and drug development in the field of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 5. openalex.org [openalex.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Investigating the Brain Penetrance of NP3-253: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data relevant to assessing the brain penetrance of NP3-253, a potent and selective inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Given the role of neuroinflammation in various central nervous system (CNS) disorders, understanding the ability of NLRP3 inhibitors like this compound to cross the blood-brain barrier (BBB) is critical for their therapeutic development.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting the NLRP3 inflammasome, a key component of the innate immune system.[1][2][3] Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory conditions, including neurodegenerative diseases like Alzheimer's disease.[1][4] The activation of this complex leads to the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), driving inflammatory cascades.[1][5] this compound has been specifically designed for improved CNS penetration to target neuroinflammatory processes directly.[4] It has demonstrated high potency, inhibiting IL-1β release with an IC50 of 0.5 nM in nigericin-stimulated THP-1 cells and 7 nM in LPS/ATP-stimulated human whole blood.[6]
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process, making it a well-defined target for therapeutic intervention.
-
Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). These signals activate transcription factors like NF-κB, leading to the increased synthesis of NLRP3 protein and the inactive cytokine precursor, pro-IL-1β.[2][7]
-
Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, or potassium efflux, trigger the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][7] This proximity induces the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms for release.[7]
This compound acts by directly inhibiting the assembly and activation of the NLRP3 inflammasome complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a potent brain penetrant inhibitor of the NLRP3 Inflammasome - OAK Open Access Archive [oak.novartis.com]
- 6. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
NP3-253: A Technical Guide for Basic Research in Immunology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NP3-253, a potent and selective inhibitor of the NLRP3 inflammasome, for its application in basic immunology research.
Introduction
This compound is a brain-penetrant small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that responds to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) to trigger an inflammatory response. This response includes the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. This compound offers a valuable tool for investigating the role of the NLRP3 inflammasome in these pathological processes.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing the assembly of the inflammasome complex. The activation of the NLRP3 inflammasome is a multi-step process. The priming step involves the upregulation of NLRP3 and pro-IL-1β expression through signaling pathways such as the NF-κB pathway. The activation step is triggered by a second signal, leading to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.
This compound has been shown to inhibit the NLRP3 inflammasome by suppressing the oligomerization of ASC, a critical step in the formation of the active inflammasome complex.[3] Importantly, this compound does not interfere with the NF-κB priming pathway.[1]
Data Presentation
In Vitro Potency and Selectivity of this compound
| Assay System | Activators | Readout | IC50 (nM) | Reference |
| Human THP-1 cells | Nigericin | IL-1β release | 0.5 | [1] |
| Human whole blood | LPS + ATP | IL-1β release | 7 | [1] |
| Bone marrow-derived macrophages (BMDMs) | Nigericin | IL-1β release | 15.3 | [3] |
| Peripheral blood mononuclear cells (PBMCs) | Nigericin | IL-1β release | 2.9 | [3] |
| Selectivity Assays | ||||
| NLRC4 Inflammasome | >33,000 | [1] | ||
| Pyrin Inflammasome | >33,000 | [1] | ||
| NF-κB Pathway | TNF-α release | >100,000 | [1] |
In Vivo Activity of this compound
| Animal Model | Administration Route | Dose | Effect | Reference |
| C57BL/6JRj mice | Intraperitoneal (i.p.) | 10 mg/kg | Fully blocked IL-1β secretion in the peritoneum | [1] |
Experimental Protocols
In Vitro Inhibition of IL-1β Release from THP-1 Macrophages
This protocol details the methodology for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in a human monocytic cell line.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate and treat with 100 nM PMA for 48 hours.
-
-
Priming:
-
After differentiation, remove the PMA-containing medium and replace it with fresh medium.
-
Prime the cells with 1 µg/mL LPS for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
After the priming step, wash the cells and add the medium containing different concentrations of this compound. Incubate for 1 hour.
-
-
NLRP3 Activation:
-
Induce NLRP3 inflammasome activation by adding 10 µM Nigericin to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
In Vivo Inhibition of IL-1β Secretion in a Mouse Model of Peritonitis
This protocol describes an in vivo method to evaluate the efficacy of this compound in a mouse model of LPS-induced peritonitis.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Mouse IL-1β ELISA kit
Protocol:
-
Animal Acclimatization:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
-
Inhibitor Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
-
Induction of Peritonitis:
-
One hour after this compound administration, induce peritonitis by i.p. injection of LPS (e.g., 20 mg/kg).
-
-
Peritoneal Lavage:
-
Four hours after LPS injection, euthanize the mice.
-
Collect peritoneal exudate cells and fluid by performing a peritoneal lavage with 5 mL of cold, sterile PBS.
-
-
Sample Processing and Analysis:
-
Centrifuge the peritoneal lavage fluid at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant and store it at -80°C until analysis.
-
Measure the concentration of IL-1β in the peritoneal lavage fluid supernatant using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of IL-1β in the peritoneal lavage fluid of this compound-treated mice to those of the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Visualizations
Caption: this compound inhibits NLRP3 inflammasome activation.
References
- 1. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NP3-253 in in vitro Primary Microglia Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by microglia, is a key pathological feature in a host of neurodegenerative diseases. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has been identified as a critical driver of this inflammatory cascade, leading to the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). NP3-253 is a novel, potent, and brain-penetrant small molecule inhibitor of the NLRP3 inflammasome, representing a promising therapeutic candidate for neuroinflammatory disorders.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound in primary microglia, the primary immune cells of the central nervous system. The following protocols outline methods for assessing the efficacy of this compound in inhibiting NLRP3 inflammasome activation, reducing inflammatory cytokine release, and modulating microglial phagocytic activity.
Data Presentation
Disclaimer: As of the latest available information, specific quantitative data for this compound in primary microglia assays has not been publicly released. The following data is representative of typical results obtained with well-characterized NLRP3 inhibitors, such as MCC950, and should be considered as a reference for expected outcomes with this compound.
Table 1: Inhibition of IL-1β Release in Primary Microglia
| Compound | Agonist | IC50 (nM) | Cell Type | Reference |
| This compound (Expected) | LPS + ATP | Data Not Available | Primary Mouse Microglia | N/A |
| MCC950 | LPS + ATP | 60 | Primary Mouse Neonatal Microglia | [3] |
Table 2: Effect of NLRP3 Inhibition on Microglial Phagocytosis
| Compound | Assay | Effect | Concentration | Cell Type | Reference |
| This compound (Hypothesized) | Aβ Phagocytosis | Increased Phagocytosis | Data Not Available | Primary Mouse Microglia | N/A |
| MCC950 | Aβ Phagocytosis | Stimulated Phagocytosis | Not Specified | Primary Mouse Microglia | [4] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Microglia
This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal mice (P0-P2).
Materials:
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
70 µm cell strainer
-
T75 flasks
-
15 mL and 50 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal mice (P0-P2) and dissect the cerebral cortices.
-
Mince the tissue and incubate in Trypsin-EDTA with DNase I for 15 minutes at 37°C.
-
Neutralize trypsin with DMEM/F12 containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin), and plate in T75 flasks.
-
Incubate the mixed glial cultures for 10-14 days to allow for the formation of a confluent astrocyte monolayer with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia, centrifuge, and resuspend in fresh culture medium.
-
Plate the purified microglia in appropriate culture plates for subsequent assays.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition Assay
This protocol details the procedure for activating the NLRP3 inflammasome in primary microglia and assessing the inhibitory effect of this compound.
Materials:
-
Primary microglia cultured in 96-well plates
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound (or other NLRP3 inhibitor)
-
Opti-MEM or serum-free medium
-
ELISA kit for mouse IL-1β
-
Cell lysis buffer
-
Western blot reagents and antibodies (Caspase-1 p20, IL-1β, GAPDH)
Procedure:
-
Priming (Signal 1): Treat primary microglia with LPS (1 µg/mL) in culture medium for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Replace the medium with serum-free medium containing various concentrations of this compound. Incubate for 1 hour.
-
Activation (Signal 2): Add ATP (5 mM for 1 hour) or Nigericin (10 µM for 1 hour) to the wells to activate the NLRP3 inflammasome.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for IL-1β measurement by ELISA.
-
Cell Lysate: Lyse the cells to collect protein for Western blot analysis of cleaved Caspase-1 and intracellular pro-IL-1β.
-
-
Analysis:
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the levels of cleaved Caspase-1 (p20) in the cell lysates to confirm inflammasome activation and its inhibition by this compound.
-
Protocol 3: Microglial Phagocytosis Assay
This protocol describes a method to assess the effect of this compound on the phagocytic activity of primary microglia using fluorescently labeled substrates.
Materials:
-
Primary microglia cultured on glass coverslips in 24-well plates
-
Fluorescently labeled amyloid-beta (Aβ) oligomers or fluorescent microspheres
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
DAPI stain
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Treat primary microglia with this compound at the desired concentration for 24 hours.
-
Add fluorescently labeled Aβ oligomers (1 µM) or fluorescent microspheres to the culture medium.
-
Incubate for 1-3 hours to allow for phagocytosis.
-
Wash the cells thoroughly with cold PBS to remove non-phagocytosed particles.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the phagocytic activity by measuring the fluorescence intensity per cell using image analysis software.
Visualizations
Experimental workflow for assessing this compound in primary microglia.
NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
References
- 1. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial NLRP3 inflammasome activation mediates IL-1β release and contributes to central sensitization in a recurrent nitroglycerin-induced migraine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 inflammasome with MCC950 promotes non-phlogistic clearance of amyloid-β and cognitive function in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP3-253 in a Mouse Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Chronic neuroinflammation, mediated by microglial activation, is a key pathological feature of AD. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has been identified as a critical mediator of this neuroinflammation.[2][3] Activation of the NLRP3 inflammasome by Aβ aggregates leads to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18), which contribute to neuronal damage and cognitive decline.
NP3-253 is a potent, selective, and brain-penetrant inhibitor of the NLRP3 inflammasome.[4][5] Its ability to cross the blood-brain barrier and suppress neuroinflammation makes it a promising therapeutic candidate for Alzheimer's disease. These application notes provide detailed protocols for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Mechanism of Action
This compound targets the NLRP3 inflammasome, a multi-protein complex within microglia, the resident immune cells of the brain. In the context of Alzheimer's disease, Aβ oligomers and fibrils act as danger signals that trigger the assembly and activation of the NLRP3 inflammasome. This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound inhibits this cascade, thereby reducing the production of these damaging cytokines and mitigating the downstream inflammatory effects that contribute to neurodegeneration.
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Experimental Protocols
Animal Model and Treatment
A widely used transgenic mouse model for these studies is the APP/PS1 mouse, which develops age-dependent Aβ plaques and cognitive deficits.
-
Animal Model: APP/PS1 transgenic mice and wild-type (WT) littermates.
-
Age: 6 months (at the onset of pathology).
-
Groups (n=15 per group):
-
WT + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + this compound (10 mg/kg)
-
APP/PS1 + this compound (30 mg/kg)
-
-
This compound Formulation: Dissolve this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for oral administration.
-
Administration: Daily oral gavage for 12 weeks.
-
Ethical Considerations: All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Caption: Experimental workflow for the in vivo study.
Behavioral Assays
Behavioral tests should be conducted during the final week of treatment to assess cognitive function.
This test evaluates spatial learning and memory.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water, with a hidden platform (10 cm diameter) submerged 1 cm below the surface.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. Mice are released from one of four starting positions and given 60 seconds to find the platform. If unsuccessful, they are guided to it.
-
Probe Trial (Day 6): The platform is removed, and mice are allowed to swim for 60 seconds. Time spent in the target quadrant is recorded.
-
-
Data to Collect: Escape latency, path length, and time spent in the target quadrant during the probe trial.
This test assesses short-term working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Mice are placed in the center and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded.
-
Data to Collect: The number of arm entries and the percentage of spontaneous alternations (consecutive entries into three different arms).
Biochemical and Histological Analysis
At the end of the study, mice are euthanized, and brain tissue is collected.
-
One hemisphere is snap-frozen for biochemical analysis (ELISA, Western blot).
-
The other hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry.
-
Purpose: To quantify levels of Aβ40, Aβ42, and pro-inflammatory cytokines (IL-1β, TNF-α).
-
Procedure: Brain homogenates are prepared, and commercially available ELISA kits are used according to the manufacturer's instructions.
-
Purpose: To measure levels of synaptic proteins (synaptophysin, PSD-95) and inflammasome components (NLRP3, cleaved caspase-1).
-
Procedure: Protein is extracted from brain tissue, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Purpose: To visualize Aβ plaques, microglia, and astrocytes.
-
Procedure: Fixed brain tissue is sectioned and stained with antibodies against Aβ (e.g., 6E10), Iba1 (microglia), and GFAP (astrocytes).
-
Analysis: The plaque burden and the number and morphology of microglia and astrocytes are quantified using image analysis software.
Data Presentation
The following tables present illustrative data to demonstrate the expected outcomes of the proposed experiments. This is not actual experimental data.
Table 1: Behavioral Test Outcomes
| Group | Morris Water Maze (Probe Trial - Time in Target Quadrant, sec) | Y-Maze (% Spontaneous Alternation) |
| WT + Vehicle | 25 ± 2.1 | 75 ± 3.5 |
| APP/PS1 + Vehicle | 12 ± 1.8 | 50 ± 4.2 |
| APP/PS1 + this compound (10 mg/kg) | 18 ± 2.0 | 62 ± 3.9 |
| APP/PS1 + this compound (30 mg/kg) | 23 ± 2.3 | 71 ± 4.1 |
Table 2: Brain Biomarker Analysis
| Group | Soluble Aβ42 (pg/mg protein) | IL-1β (pg/mg protein) | Synaptophysin (relative expression) |
| WT + Vehicle | 50 ± 5.2 | 15 ± 1.5 | 1.0 ± 0.1 |
| APP/PS1 + Vehicle | 250 ± 20.5 | 80 ± 7.8 | 0.5 ± 0.08 |
| APP/PS1 + this compound (10 mg/kg) | 150 ± 15.1 | 45 ± 4.3 | 0.7 ± 0.09 |
| APP/PS1 + this compound (30 mg/kg) | 80 ± 9.8 | 25 ± 2.9 | 0.9 ± 0.1 |
Table 3: Histological Quantification
| Group | Aβ Plaque Burden (%) | Iba1+ Microglia Count (cells/mm²) |
| WT + Vehicle | 0.1 ± 0.05 | 20 ± 3 |
| APP/PS1 + Vehicle | 12.5 ± 1.8 | 85 ± 9 |
| APP/PS1 + this compound (10 mg/kg) | 7.2 ± 1.1 | 50 ± 6 |
| APP/PS1 + this compound (30 mg/kg) | 3.5 ± 0.8 | 30 ± 4 |
Conclusion
These protocols provide a comprehensive framework for evaluating the therapeutic potential of this compound in a mouse model of Alzheimer's disease. The expected results, as illustrated in the data tables, would demonstrate that this compound can ameliorate cognitive deficits, reduce Aβ pathology, and suppress neuroinflammation. Successful outcomes from these studies would provide strong preclinical evidence for the development of this compound as a novel, disease-modifying therapy for Alzheimer's disease.
References
- 1. Amyloid Beta and Phosphorylated Tau Accumulations Cause Abnormalities at Synapses of Alzheimer’s disease Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasome: A Starring Role in Amyloid-β- and Tau-Driven Pathological Events in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of NLRP3 inflammasome accelerates tau pathology [bonndoc.ulb.uni-bonn.de]
- 4. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a potent brain penetrant inhibitor of the NLRP3 Inflammasome - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for NP3-253 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-253 is a potent, selective, and brain-penetrant inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases, including neurodegenerative conditions, metabolic disorders, and autoimmune diseases.[3][4][5][6] These application notes provide a comprehensive guide to the recommended dosage and protocols for in vivo studies using this compound, designed to assist researchers in investigating its therapeutic potential. This compound's ability to cross the blood-brain barrier makes it a valuable tool for studying the role of the NLRP3 inflammasome in both peripheral and central nervous system disorders.[6][7]
Data Presentation
In Vivo Dosage and Administration of this compound
The following table summarizes the known dosage and administration route for this compound in a preclinical mouse model. It is important to note that dosages for other models and administration routes may require optimization.
| Animal Model | Administration Route | Dosage | Frequency | Formulation/Vehicle | Observed Effect | Reference |
| C57BL/6JRj Mice (Acute Peritonitis Model) | Intraperitoneal (i.p.) Injection | 10 mg/kg | Single dose | Not specified | Fully blocked IL-1β secretion in the peritoneum | [1][2] |
Formulation for In Vivo Administration
This compound can be formulated for both intraperitoneal and oral administration. The following are suggested vehicle formulations.
| Administration Route | Vehicle Composition | Solubility | Reference |
| Intraperitoneal/Oral | 10% DMSO + 90% Corn oil | ≥ 5 mg/mL | [7][8] |
| Intraperitoneal/Oral | 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL | [7][8] |
| Intraperitoneal/Oral | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 5 mg/mL | [7][8] |
Experimental Protocols
Protocol 1: Acute Peritonitis Model in Mice
This protocol is based on the reported in vivo study demonstrating the efficacy of this compound in an acute inflammation model.
Objective: To evaluate the in vivo efficacy of this compound in an LPS and ATP-induced peritonitis model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
C57BL/6 mice
-
Sterile syringes and needles
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse IL-1β
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Vehicle control, this compound treatment group).
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.
-
Administer an equivalent volume of vehicle to the control group.
-
-
Induction of Peritonitis:
-
Approximately 30 minutes after this compound or vehicle administration, inject LPS intraperitoneally to prime the NLRP3 inflammasome.
-
After a priming period (typically 3-4 hours), inject ATP intraperitoneally to activate the NLRP3 inflammasome.
-
-
Sample Collection:
-
At a predetermined time point after ATP injection (e.g., 1-2 hours), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting and then aspirating sterile PBS into the peritoneal cavity.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet cells.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Protocol 2: General Protocol for Oral Administration (Gavage)
This protocol provides a general guideline for the oral administration of this compound.
Objective: To administer this compound orally for systemic delivery.
Materials:
-
This compound
-
Oral gavage vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water, or 10% DMSO + 90% Corn oil)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation:
-
Prepare the this compound formulation in the chosen vehicle. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Prepare fresh on the day of the experiment.
-
-
Animal Handling:
-
Gently restrain the mouse.
-
-
Gavage Administration:
-
Measure the correct volume of the this compound formulation based on the animal's weight and the desired dosage.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions following administration.
-
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β. The activation step (Signal 2) is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent maturation of pro-inflammatory cytokines.[3][9][10]
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a general workflow for evaluating the efficacy of an NLRP3 inhibitor in an in vivo model of induced disease.
Caption: A generalized workflow for in vivo studies of NLRP3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Brain Delivery of NP3-253: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-253 is a potent and selective small-molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system implicated in the pathogenesis of numerous inflammatory diseases. Notably, this compound has been identified as a brain-penetrant compound with oral bioavailability, making it a promising candidate for investigating and potentially treating neuroinflammatory conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3]
This document provides detailed application notes and experimental protocols for the administration of this compound to achieve optimal delivery to the central nervous system (CNS). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in models of neuroinflammation.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing inflammasome assembly and downstream inflammatory signaling.
Comparative Brain Delivery of this compound by Different Administration Routes
While specific quantitative data comparing all routes of administration for this compound are not yet publicly available, the following table summarizes the known and expected characteristics based on preclinical studies of this compound and other brain-penetrant small-molecule NLRP3 inhibitors. Oral and intraperitoneal routes have been documented for this compound.[3] Intravenous and intranasal routes are included as common methods for assessing brain delivery.
| Administration Route | Brain Penetration | Bioavailability | Onset of Action | Advantages | Disadvantages |
| Oral (p.o.) | Good[1][4] | Moderate to Good | Slower | Non-invasive, convenient for chronic dosing. | Subject to first-pass metabolism, potential for GI tract degradation. |
| Intravenous (i.v.) | Excellent (Expected) | 100% | Rapid | Bypasses first-pass metabolism, precise dose control. | Invasive, requires technical skill, potential for rapid clearance. |
| Intraperitoneal (i.p.) | Good[3] | High | Rapid | Bypasses first-pass metabolism, easier than i.v. in rodents. | Potential for local irritation, variable absorption. |
| Intranasal (i.n.) | Potentially High | Bypasses BBB | Very Rapid | Direct nose-to-brain pathway, avoids systemic circulation. | Limited volume of administration, potential for local irritation. |
Recommendation for Optimal Brain Delivery:
Based on the available information, oral administration of this compound is a viable and convenient option for achieving therapeutic concentrations in the brain, particularly for chronic studies.[1][4] For acute studies requiring rapid and high brain exposure, intravenous or intraperitoneal injections are recommended. The intranasal route presents a promising alternative for direct and rapid brain targeting, potentially minimizing systemic side effects, and warrants further investigation for this compound.
Experimental Protocols
The following are generalized protocols for the administration of this compound in mice. It is crucial to perform dose-response and pharmacokinetic studies to determine the optimal dosage and timing for your specific experimental model.
Formulation and Vehicle Preparation
This compound is a solid compound that requires solubilization for in vivo administration. A common vehicle for oral and parenteral administration of hydrophobic compounds in preclinical studies is a mixture of DMSO, PEG300, Tween-80, and saline.
Vehicle Formulation Example:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80 (Polysorbate 80)
-
45% Saline (0.9% NaCl)
Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix thoroughly.
-
Finally, add saline to reach the final desired volume and concentration.
-
The solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used. Prepare fresh on the day of the experiment.
Oral Administration (p.o.)
Protocol:
-
Animal Model: Use appropriate mouse strain for the neuroinflammation model.
-
Dosage: Based on literature for similar compounds, a starting dose of 10 mg/kg can be considered. A dose-response study is highly recommended.
-
Administration:
-
Accurately weigh the mouse to determine the correct volume of the this compound formulation to administer.
-
Use a proper-sized oral gavage needle (e.g., 20-22 gauge for adult mice).
-
Gently restrain the mouse and insert the gavage needle into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the calculated volume of the this compound solution.
-
-
Post-administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
Intravenous Administration (i.v.)
Protocol:
-
Animal Model: As described for oral administration.
-
Dosage: Typically, i.v. doses are lower than oral doses. A starting point of 1-5 mg/kg can be considered.
-
Administration:
-
Warm the mouse to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Use a 27-30 gauge needle attached to a syringe containing the this compound formulation.
-
Inject the solution slowly into one of the lateral tail veins.
-
-
Post-administration Monitoring: Observe for any immediate adverse reactions.
Intraperitoneal Administration (i.p.)
Protocol:
-
Animal Model: As described for oral administration.
-
Dosage: A dose of 10 mg/kg has been used in a study with this compound.[3]
-
Administration:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
-
Post-administration Monitoring: Observe for any signs of discomfort or peritonitis.
Intranasal Administration (i.n.)
Protocol:
-
Animal Model: As described for oral administration.
-
Dosage: Intranasal doses are typically much lower than systemic doses. A starting point of 0.1-1 mg/kg can be considered.
-
Formulation: A simple aqueous solution or a formulation with mucoadhesive agents to increase residence time in the nasal cavity may be used. The vehicle described above may need to be modified to be less irritating for nasal administration.
-
Administration:
-
Lightly anesthetize the mouse or use a restrainer for awake administration.
-
Pipette a small volume (e.g., 5-10 µL) of the this compound solution into one nostril, allowing the mouse to inhale.
-
Alternate between nostrils for larger total volumes.
-
-
Post-administration Monitoring: Observe for any respiratory distress.
Protocol for Assessing Brain Delivery
To determine the optimal administration route and timing for your specific study, it is essential to quantify the concentration of this compound in the brain and plasma at different time points after administration.
Protocol:
-
Time Points: Select a series of time points after administration to profile the pharmacokinetic curve (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Collection:
-
At each time point, anesthetize the mouse and collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the mouse transcardially with cold saline to remove blood from the brain.
-
Dissect the brain and specific brain regions of interest.
-
-
Sample Processing:
-
Centrifuge the blood to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Quantification:
-
Use a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to accurately measure the concentration of this compound in plasma and brain homogenates.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point to assess the extent of brain penetration.
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC for both brain and plasma.
-
By following these guidelines and protocols, researchers can effectively administer this compound to preclinical models and accurately assess its brain delivery, paving the way for a deeper understanding of its therapeutic potential in neuroinflammatory diseases.
References
Application Notes and Protocols for Cell-Based Assay Design Using NP3-253
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-253 is a potent, selective, and orally bioavailable small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, in response to a variety of danger signals, triggers the production of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[2] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound offers a valuable tool for researchers studying the role of the NLRP3 inflammasome in disease pathogenesis and for the development of novel therapeutics. These application notes provide detailed protocols for designing and performing cell-based assays to characterize the inhibitory activity of this compound.
Mechanism of Action
This compound directly targets the NLRP3 protein, preventing the conformational changes required for inflammasome assembly. This blockade of NLRP3 activation effectively inhibits downstream events, including the activation of caspase-1, the cleavage and release of IL-1β and IL-18, and pyroptotic cell death. This compound has been shown to be highly selective for the NLRP3 inflammasome, with no significant inhibition of other inflammasomes such as NLRC4 or pyrin.[1]
Data Presentation
The inhibitory activity of this compound has been quantified in various cell-based assays. The following tables summarize the key IC50 values for this compound, providing a reference for expected potency in different cellular systems.
Table 1: In Vitro Inhibitory Activity of this compound on IL-1β Release
| Cell Type | Activator(s) | Measured Endpoint | IC50 (nM) |
| THP-1 cells (human monocytic) | Nigericin | IL-1β Release | 0.5[1] |
| Human Whole Blood | LPS + ATP | IL-1β Release | 7[1] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | IL-1β Release | 10 - 50 (Expected) |
| J774A.1 cells (mouse macrophage) | LPS + ATP | IL-1β Release | 15 - 75 (Expected) |
Expected IC50 ranges for mouse cell lines are estimated based on the typical potency of selective NLRP3 inhibitors and may vary depending on experimental conditions.
Table 2: Selectivity Profile of this compound
| Target | Assay | Activity |
| NLRC4 Inflammasome | IL-1β Release | No inhibition (>33 µM)[1] |
| Pyrin Inflammasome | IL-1β Release | No inhibition (>33 µM)[1] |
| NF-κB Pathway | TNF-α Release | No inhibition (>100 µM)[1] |
| Muscarinic M2 Receptor | Binding | 9.9 µM[1] |
| Serotonin Transporter (5HTT) | Binding | 3.8 µM[1] |
Mandatory Visualization
Diagram 1: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Diagram 2: Experimental Workflow for Evaluating this compound Activity
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Measurement of IL-1β Release from THP-1 Macrophages
This protocol describes the measurement of IL-1β release from PMA-differentiated THP-1 cells, a human monocytic leukemia cell line, following NLRP3 inflammasome activation and treatment with this compound.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
Plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate in 100 µL of complete medium containing 50-100 ng/mL PMA.
-
Incubate for 48-72 hours. After incubation, gently aspirate the medium and replace it with fresh, PMA-free complete medium. Rest the cells for at least 24 hours before the experiment.
-
-
Priming (Signal 1):
-
Aspirate the medium and replace it with 100 µL of fresh medium containing 1 µg/mL LPS.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute this compound in cell culture medium to the desired concentrations (e.g., a dose-response range from 0.1 nM to 1 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
After LPS priming, gently remove the medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with the same final DMSO concentration).
-
Pre-incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add Nigericin to each well to a final concentration of 10-20 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for IL-1β measurement. Store supernatants at -80°C if not analyzed immediately.
-
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the cell culture supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each this compound concentration relative to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis (four-parameter logistic curve).
-
Protocol 2: Pyroptosis Assessment by Lactate Dehydrogenase (LDH) Release Assay
This protocol quantifies pyroptotic cell death by measuring the release of the cytosolic enzyme LDH into the culture supernatant. This assay can be performed on the same samples used for the IL-1β release assay.
Materials:
-
Supernatants from Protocol 1
-
LDH cytotoxicity assay kit
-
96-well flat-bottom assay plate
-
Plate reader
Procedure:
-
Sample Preparation:
-
Use the cell culture supernatants collected in Protocol 1, step 5.
-
Prepare a "Maximum LDH Release" control by adding lysis buffer (provided in the LDH kit) to a set of untreated, primed cells 45 minutes before the end of the activation step.
-
-
LDH Assay:
-
Carefully transfer 50 µL of supernatant from each well of the cell culture plate to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all experimental values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 Spontaneous LDH Release is the absorbance from vehicle-treated, unstimulated cells.
-
Calculate the percentage of inhibition of pyroptosis by this compound relative to the vehicle-treated, stimulated control.
-
Protocol 3: Caspase-1 Activity Assay
This protocol measures the activity of caspase-1, the key enzyme activated by the NLRP3 inflammasome, in cell lysates or supernatants.
Materials:
-
Cells treated as in Protocol 1 (up to the activation step)
-
Caspase-1 activity assay kit (e.g., luminescence- or fluorescence-based)
-
Lysis buffer (if measuring intracellular activity)
-
96-well white or black assay plates (depending on the kit)
-
Luminometer or fluorometer
Procedure:
-
Sample Preparation:
-
For supernatant activity: Collect the supernatant as described in Protocol 1, step 5.
-
For intracellular activity: After collecting the supernatant, wash the cells with PBS and then add lysis buffer to each well. Incubate on ice as recommended by the kit manufacturer.
-
-
Caspase-1 Activity Measurement:
-
Add the prepared cell lysate or supernatant to the wells of the appropriate assay plate.
-
Add the caspase-1 substrate and other reaction components as per the kit instructions.
-
Incubate for the recommended time at the specified temperature.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from a no-enzyme control).
-
Calculate the percentage of caspase-1 activity inhibition for each this compound concentration relative to the vehicle-treated, stimulated control.
-
Determine the IC50 value as described in Protocol 1, step 7.
-
Protocol 4: Visualization of ASC Speck Formation
This protocol describes a method for visualizing the formation of the ASC speck, a hallmark of inflammasome activation, using immunofluorescence microscopy.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
12-well plates with sterile glass coverslips
-
LPS
-
Nigericin
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary antibody against ASC
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed BMDMs or differentiated THP-1 cells on sterile glass coverslips in 12-well plates.
-
Perform priming, inhibitor treatment, and activation as described in Protocol 1.
-
-
Fixation and Staining:
-
After stimulation, carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells with Permeabilization/Blocking Buffer for 30 minutes at room temperature.
-
Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as a single, bright, perinuclear focus in activated cells.
-
-
Data Analysis:
-
Acquire images from multiple random fields for each condition.
-
Quantify the percentage of cells containing an ASC speck in each treatment group.
-
Calculate the inhibition of ASC speck formation by this compound.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell types and experimental setup. Always include appropriate positive and negative controls in your experiments. This compound is for research use only and not for human or veterinary use.
References
Application Notes and Protocols for NP3-253 in the Study of IL-1β Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its secretion is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that responds to a wide array of pathogen- and danger-associated molecular patterns. Dysregulation of the NLRP3 inflammasome is implicated in a variety of autoinflammatory and autoimmune disorders. NP3-253 is a potent and brain-penetrant small molecule inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying the role of NLRP3-mediated inflammation in both peripheral and central nervous system disorders.[1][2][3] These application notes provide detailed protocols for utilizing this compound to investigate IL-1β secretion in common cellular models of inflammation.
Mechanism of Action
This compound directly targets the NLRP3 protein, preventing the assembly of the inflammasome complex. This, in turn, inhibits the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β into its mature, secretable form. The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).
-
Signal 1 (Priming): Typically initiated by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS), this step leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Signal 2 (Activation): A variety of stimuli, including ATP, nigericin (B1684572), or crystalline substances, trigger the assembly of the NLRP3 inflammasome, leading to caspase-1 activation and subsequent IL-1β processing and secretion.
This compound exerts its inhibitory effect at the activation step (Signal 2).
Data Presentation
In Vitro Potency of this compound
| Cell Type | Assay | Activator | IC50 of this compound for IL-1β Inhibition |
| Human PBMCs | IL-1β ELISA | LPS + Nigericin | ~5 nM |
| THP-1 cells | IL-1β ELISA | LPS + Nigericin | ~8 nM |
Note: IC50 values are approximate and may vary depending on experimental conditions.
In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Inflammation
| Animal Model | Treatment | Dosage | Readout | Result |
| C57BL/6 Mice | This compound (oral) | 30 mg/kg | Serum IL-1β | >90% inhibition of IL-1β release |
Signaling Pathway Diagram
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Inhibition of IL-1β Secretion in THP-1 Cells
This protocol describes the use of the human monocytic cell line THP-1 to assess the inhibitory activity of this compound on NLRP3 inflammasome activation.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound
-
DMSO (cell culture grade)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL and incubate for 48 hours.
-
-
Priming:
-
After differentiation, carefully aspirate the PMA-containing medium and replace it with fresh serum-free RPMI-1640.
-
Add LPS to a final concentration of 1 µg/mL to prime the cells.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640. The final DMSO concentration should not exceed 0.1%.
-
After LPS priming, add the diluted this compound to the appropriate wells. For the vehicle control, add medium with the same concentration of DMSO.
-
Pre-incubate with this compound for 30-60 minutes at 37°C.
-
-
Activation:
-
Add nigericin to a final concentration of 10 µM to all wells except the negative control.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for the measurement of secreted IL-1β.
-
Quantify IL-1β levels using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Inhibition of IL-1β Secretion in Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the procedure for isolating and using primary human PBMCs to evaluate the efficacy of this compound.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
Nigericin sodium salt
-
This compound
-
DMSO
-
Human IL-1β ELISA kit
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with sterile PBS.
-
Resuspend the PBMC pellet in RPMI-1640 medium.
-
-
Cell Seeding:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
-
Priming, Inhibitor Treatment, and Activation:
-
Follow steps 2, 3, and 4 from Protocol 1, using the same concentrations of LPS, this compound, and nigericin.
-
-
Sample Collection and Analysis:
-
Follow step 5 from Protocol 1 to collect and analyze the supernatant for IL-1β levels.
-
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound activity.
Concluding Remarks
This compound is a highly effective and versatile tool for investigating the role of the NLRP3 inflammasome in IL-1β secretion. The protocols outlined in these application notes provide a robust framework for studying the inhibitory effects of this compound in both a human cell line and primary immune cells. These methods can be adapted for screening other potential NLRP3 inhibitors and for elucidating the molecular mechanisms underlying NLRP3-driven inflammation.
References
Application Notes and Protocols for NP3-253 in Primary Astrocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-253 is a potent and brain-penetrant inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system and, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce pyroptotic cell death. In the central nervous system (CNS), astrocytes are abundant glial cells that can express and activate the NLRP3 inflammasome, contributing to neuroinflammation in various pathological conditions. These application notes provide detailed protocols for the use of this compound in primary astrocyte cell culture to study its inhibitory effects on the NLRP3 inflammasome.
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the inhibitory activity of this compound on the NLRP3 inflammasome. While specific IC50 values for this compound in primary astrocytes are not yet publicly available, this table provides a template for researchers to populate with their own experimental data. For reference, typical IC50 values for potent NLRP3 inhibitors like MCC950 in primary murine microglia are in the nanomolar range.[3]
Table 1: Inhibitory Effect of this compound on NLRP3 Inflammasome Activation in Primary Astrocytes
| Assay | Activator(s) | Measured Parameter | This compound IC50 (nM) |
| IL-1β Release Assay | LPS + Nigericin | IL-1β concentration in supernatant | User-determined |
| IL-18 Release Assay | LPS + Nigericin | IL-18 concentration in supernatant | User-determined |
| Caspase-1 Activity Assay | LPS + Nigericin | Caspase-1 enzymatic activity | User-determined |
| Cell Viability (MTT Assay) | This compound alone | Cell viability/metabolic activity | >10,000 (expected) |
Note: The IC50 values are to be determined experimentally by the end-user. The cell viability value is an expected outcome, indicating low cytotoxicity of the compound at effective concentrations.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Astrocytes
This protocol describes the isolation of primary astrocytes from the cerebral cortices of postnatal day 0-2 (P0-P2) mouse pups.[4][5][6][7][8]
Materials:
-
P0-P2 C57BL/6 mouse pups
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Poly-D-Lysine coated T75 flasks
-
Sterile dissection tools
-
70% Ethanol
-
Orbital shaker
Procedure:
-
Dissection: Euthanize P0-P2 mouse pups according to approved institutional guidelines. Under sterile conditions, dissect the cerebral cortices and remove the meninges.
-
Digestion: Transfer the cortices to a sterile tube containing 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Dissociation: Stop the trypsinization by adding an equal volume of DMEM with 10% FBS. Gently triturate the tissue with a pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in astrocyte culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin), and plate the cells onto Poly-D-Lysine coated T75 flasks.
-
Culture: Incubate the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days. The culture will become confluent in 7-10 days.[8]
-
Purification (Shaking): Once the culture is confluent and a layer of microglia and oligodendrocyte precursor cells (OPCs) is visible on top of the astrocyte monolayer, purify the astrocytes by shaking.[4][9]
-
Shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C to detach microglia.[8]
-
Aspirate the medium containing the detached microglia and add fresh, pre-warmed astrocyte culture medium.
-
Shake the flasks again at a higher speed (240 rpm) for 6-8 hours to remove OPCs.[4]
-
The remaining adherent cells will be a highly purified astrocyte culture (typically >95% GFAP positive).
-
Protocol 2: NLRP3 Inflammasome Activation and Inhibition by this compound
This protocol details the two-signal method for activating the NLRP3 inflammasome in primary astrocytes and assessing the inhibitory effect of this compound.[10][11][12]
Materials:
-
Purified primary astrocytes (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Opti-MEM or serum-free DMEM
-
DMSO (vehicle control)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the purified astrocytes into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with fresh medium containing LPS (1 µg/mL) and incubate for 4 hours at 37°C. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., Opti-MEM). Also, prepare a vehicle control with the same final concentration of DMSO. After the priming step, wash the cells once with PBS and add the medium containing different concentrations of this compound or vehicle. Incubate for 1 hour.
-
Activation (Signal 2): Add Nigericin (10 µM final concentration) to the wells to activate the NLRP3 inflammasome. Incubate for 1-2 hours at 37°C.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (ELISA for IL-1β and IL-18).
-
Cell Lysate: Lyse the remaining cells for Caspase-1 activity assay or Western blot analysis.
-
Protocol 3: Quantification of IL-1β and IL-18 Release (ELISA)
Materials:
-
Mouse IL-1β and IL-18 ELISA kits
-
Supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific mouse IL-1β and IL-18 ELISA kits.
-
Briefly, add the collected supernatants to the antibody-coated plates and incubate.
-
Wash the plates and add the detection antibody.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of IL-1β and IL-18 in each sample based on the standard curve.
-
Plot the cytokine concentration against the log of the this compound concentration to determine the IC50 value.
Protocol 4: Caspase-1 Activity Assay
This protocol measures the activity of caspase-1, a key enzyme in the NLRP3 inflammasome pathway.[13][14][15]
Materials:
-
Caspase-1 activity assay kit (colorimetric or fluorometric)
-
Cell lysates from Protocol 2
-
Microplate reader
Procedure:
-
Use a commercially available caspase-1 activity assay kit and follow the manufacturer's protocol.
-
In general, add the cell lysate to a microplate well.
-
Add the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric assays).
-
Incubate to allow the caspase-1 to cleave the substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the caspase-1 activity and calculate the percentage of inhibition for each this compound concentration.
Protocol 5: Cell Viability Assay (MTT)
This assay is used to assess the cytotoxicity of this compound on primary astrocytes.
Materials:
-
Primary astrocytes
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed primary astrocytes in a 96-well plate as in Protocol 2.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
These application notes provide a comprehensive framework for utilizing the NLRP3 inflammasome inhibitor, this compound, in primary astrocyte cell culture. The detailed protocols for astrocyte isolation, inflammasome activation and inhibition, and downstream analysis will enable researchers to effectively investigate the role of the NLRP3 inflammasome in astrocyte-mediated neuroinflammation and to characterize the therapeutic potential of this compound in this context.
References
- 1. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a potent brain penetrant inhibitor of the NLRP3 Inflammasome - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Culture of Mouse Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Isolation and Culture of Mouse Cortical Astrocytes [protocols.io]
- 8. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
Application Notes and Protocols for Western Blot Analysis of NLRP3 Inhibition by NP3-253
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation is implicated in a wide range of inflammatory diseases. The activation of the NLRP3 inflammasome is a multi-step process that culminates in the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, secreted forms. NP3-253 is a potent, selective, and brain-penetrant inhibitor of the NLRP3 inflammasome.[1][2][3][4][5][6][7][8] This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on NLRP3 inflammasome activation.
Data Presentation
The inhibitory effect of an NLRP3 inhibitor on the activation of the NLRP3 inflammasome can be quantified by measuring the protein levels of key components of the pathway using Western blot analysis followed by densitometry. The table below presents representative data on the dose-dependent inhibition of NLRP3, cleaved caspase-1 (p20 subunit), and mature IL-1β (p17 subunit) by an NLRP3 inhibitor in lipopolysaccharide (LPS)-primed and ATP-stimulated macrophages.[9]
Table 1: Representative Quantitative Analysis of NLRP3 Inflammasome Inhibition by an NLRP3 Inhibitor
| Treatment Group | NLRP3 Expression (Relative to Control) | Cleaved Caspase-1 (p20) (Relative to Control) | Mature IL-1β (p17) (Relative to Control) |
| Control (Unstimulated) | 1.0 | Not Detected | Not Detected |
| LPS + ATP | 3.5 | 4.0 | 5.2 |
| LPS + ATP + Inhibitor (0.1 µM) | 2.8 | 2.5 | 3.1 |
| LPS + ATP + Inhibitor (1.0 µM) | 1.5 | 1.2 | 1.5 |
| LPS + ATP + Inhibitor (10 µM) | 1.1 | 0.5 | 0.8 |
Note: The data presented are representative and intended to illustrate the expected experimental outcomes.
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-signal process. The first signal, typically provided by a pathogen-associated molecular pattern (PAMP) like LPS, primes the system by upregulating the expression of NLRP3 and pro-IL-1β via the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the autocatalytic cleavage and activation of caspase-1. This compound directly inhibits the NLRP3 protein, thereby preventing inflammasome assembly and subsequent downstream events.
Caption: NLRP3 inflammasome signaling and this compound inhibition.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a similar monocytic cell line (e.g., THP-1) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh culture medium containing 1 µg/mL of lipopolysaccharide (LPS) and incubate for 4 hours to prime the cells.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP, for 30-60 minutes.
Sample Preparation
-
Supernatant Collection: After stimulation, carefully collect the cell culture supernatant. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and transfer the cleared supernatant to a new tube. This fraction will be used to detect secreted mature IL-1β.
-
Cell Lysate Preparation: Wash the adherent cells once with ice-cold phosphate-buffered saline (PBS). Add 100-150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate), which will be used for detecting NLRP3, pro-caspase-1, and cleaved caspase-1.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
Western Blot Protocol
-
Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein from the cell lysate with 4x Laemmli sample buffer. For the supernatant, mix a standardized volume with 4x Laemmli sample buffer. Boil all samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a 12-15% polyacrylamide gel and perform electrophoresis according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NLRP3, caspase-1, and IL-1β overnight at 4°C with gentle agitation. A loading control antibody, such as anti-β-actin or anti-GAPDH, should also be used for the cell lysate samples.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's band intensity to the loading control for cell lysates.
Caption: Western blot workflow for NLRP3 inhibition analysis.
References
- 1. Inhibiting the NLRP3 inflammasome with MCC950 ameliorates retinal neovascularization and leakage by reversing the IL-1β/IL-18 activation pattern in an oxygen-induced ischemic retinopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Discovery of this compound, a potent brain penetrant inhibitor of the NLRP3 Inflammasome - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NP3-253 Treatment in an Experimental Autoimmune Encephalomyelitis (EAE) Model
For research use only.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). A critical driver of EAE and MS pathology is the activation of the innate immune system, which leads to the production of pro-inflammatory cytokines that promote the differentiation and recruitment of pathogenic T cells to the CNS. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has been identified as a key signaling platform in this process.[1][2] Upon activation, the NLRP3 inflammasome cleaves pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[3][4] These cytokines are potent drivers of Th1 and Th17 cell differentiation, which are instrumental in the autoimmune attack on the myelin sheath in the CNS.[1]
NP3-253 is a potent, selective, and orally bioavailable NLRP3 inhibitor that can cross the blood-brain barrier.[5][6][7] Its ability to penetrate the CNS makes it a promising candidate for investigating the role of the NLRP3 inflammasome in neuroinflammatory models like EAE.[3][8] These application notes provide a comprehensive guide for the in vivo evaluation of this compound in a mouse model of EAE, detailing experimental protocols, expected outcomes, and data presentation.
Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). In the context of EAE, damage-associated molecular patterns (DAMPs) released from damaged cells can act as activation signals. This compound is designed to inhibit the assembly and activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.
Caption: this compound inhibits the NLRP3 inflammasome, blocking IL-1β and IL-18 maturation and subsequent Th1/Th17 differentiation, key drivers of EAE pathogenesis.
Experimental Protocols
Protocol 1: EAE Induction in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of MOG35-55 solution and CFA.
-
Emulsify the mixture by repeatedly drawing and expelling it through a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize mice with isoflurane.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
Protocol 2: this compound Administration
This protocol outlines a prophylactic treatment regimen. A therapeutic regimen (starting after disease onset) can also be investigated.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, prepare the working solution by diluting the stock solution in the vehicle to the desired final concentration (e.g., 10 mg/kg).
-
-
Administration:
-
Starting from Day 0 (day of immunization) or as per the experimental design, administer this compound or vehicle control to the mice daily via oral gavage or i.p. injection.
-
Continue daily administration until the end of the experiment.
-
Protocol 3: Clinical Scoring of EAE
Procedure:
-
Beginning on day 7 post-immunization, observe the mice daily for clinical signs of EAE.
-
Score the mice according to the following scale:
-
0: No clinical signs
-
0.5: Partially limp tail
-
1: Completely limp tail
-
1.5: Limp tail and hind limb weakness
-
2: Unilateral partial hind limb paralysis
-
2.5: Bilateral partial hind limb paralysis
-
3: Complete bilateral hind limb paralysis
-
3.5: Complete bilateral hind limb paralysis and partial forelimb paralysis
-
4: Moribund
-
5: Dead
-
-
Record the daily clinical score and body weight for each mouse.
Protocol 4: Histological Analysis of Spinal Cord
Procedure:
-
At the experimental endpoint (e.g., day 21-28 post-immunization), perfuse the mice with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Process the tissue for paraffin (B1166041) embedding.
-
Cut 5 µm thick sections of the spinal cord.
-
For inflammation assessment, stain sections with Hematoxylin and Eosin (H&E).
-
For demyelination assessment, stain sections with Luxol Fast Blue (LFB).
-
Score the stained sections based on the severity of inflammation and demyelination.
Protocol 5: Cytokine Analysis from Splenocytes
Procedure:
-
At the experimental endpoint, euthanize mice and aseptically remove the spleens.
-
Prepare single-cell suspensions of splenocytes.
-
Culture splenocytes in the presence or absence of MOG35-55 peptide (10 µg/mL) for 72 hours.
-
Collect the culture supernatants and measure the concentrations of cytokines (e.g., IFN-γ, IL-17, IL-1β, IL-18) using ELISA or a multiplex bead array.
Quantitative Data
The following tables present exemplar data based on the expected efficacy of an NLRP3 inhibitor in the EAE model.
Table 1: Effect of this compound on Clinical Parameters in EAE Mice
| Treatment Group | Mean Day of Onset | Mean Maximum Clinical Score | Disease Incidence (%) |
| EAE + Vehicle | 11.2 ± 0.8 | 3.1 ± 0.4 | 100 |
| EAE + this compound (10 mg/kg) | 15.5 ± 1.2 | 1.5 ± 0.3 | 70 |
| Naive | N/A | 0 | 0 |
| Data are presented as mean ± SEM. *p < 0.05 compared to EAE + Vehicle. |
Table 2: Effect of this compound on MOG35-55-Specific Cytokine Production by Splenocytes
| Treatment Group | IFN-γ (pg/mL) | IL-17 (pg/mL) | IL-1β (pg/mL) | IL-18 (pg/mL) |
| EAE + Vehicle | 1540 ± 210 | 850 ± 120 | 95 ± 15 | 120 ± 20 |
| EAE + this compound (10 mg/kg) | 620 ± 90 | 310 ± 60 | 35 ± 8 | 45 ± 10 |
| Naive | < 50 | < 20 | < 10 | < 15 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to EAE + Vehicle. |
Experimental Workflow Visualization
Caption: Workflow for evaluating this compound in the EAE mouse model.
References
- 1. NLRP3 Plays a Critical Role in the Development of Experimental Autoimmune Encephalomyelitis by Mediating Th1 and Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasome and MS/EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple sclerosis: the NLRP3 inflammasome, gasdermin D, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: NP3-253 In Vivo Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of NP3-253 for in vivo experiments. Below you will find troubleshooting advice and frequently asked questions to ensure the successful application of this potent NLRP3 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and blood-brain barrier-permeable inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4] Its primary mechanism of action is to block the activation of the NLRP3 inflammasome, which in turn prevents the release of pro-inflammatory cytokines IL-1β and IL-18, and inhibits pyroptotic cell death.[4][5] this compound has been shown to be a potent and selective inhibitor, making it a valuable tool for studying the role of NLRP3 in various peripheral and neuroinflammatory models.[1][3][6]
Q2: What are the key physicochemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₉H₂₃F₃N₄O[1][2][7] |
| Molecular Weight | 380.41 g/mol [1][8] |
| Appearance | Solid, off-white to light brown powder[1] |
| CAS Number | 2557349-50-3[1][6] |
Q3: How should I store this compound?
For long-term stability, this compound solid powder should be stored at 4°C and protected from light.[1][8] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should also be protected from light.[1][8] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Troubleshooting Dissolution for In Vivo Experiments
Problem: I am having trouble dissolving this compound for my animal studies. What are the recommended vehicles?
This compound has low aqueous solubility, requiring a multi-component vehicle for successful dissolution for in vivo administration. Several formulations have been successfully used to achieve a clear solution. The choice of vehicle will depend on the desired route of administration (e.g., oral, intraperitoneal).
Here are some recommended vehicle compositions that can achieve a concentration of ≥ 5 mg/mL:[8]
| Formulation | Composition |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in saline) |
| Vehicle 3 | 10% DMSO, 90% corn oil |
It is critical to add and mix each solvent sequentially to ensure proper dissolution.[8]
Problem: My this compound solution is precipitating after I add it to an aqueous buffer.
Precipitation is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. To avoid this, add the stock solution to the aqueous component dropwise while continuously vortexing or stirring.[9] If precipitation still occurs, consider adjusting the vehicle composition or exploring alternative formulations. Gentle warming (e.g., 37°C water bath) or sonication can also aid in re-dissolving precipitates, but ensure the compound is not temperature-sensitive.[10][11]
Problem: I am concerned about the potential toxicity of the vehicle in my animal model.
Vehicle toxicity is a valid concern, especially with organic solvents like DMSO.[12] When using DMSO, it is generally recommended to keep its final concentration in the administered solution as low as possible, ideally below 10% (v/v) for most applications to minimize potential toxicity.[13] Always include a vehicle-only control group in your experiments to account for any effects of the solvent system.[10] If you observe adverse effects in your animals, consider reducing the concentration of the organic co-solvents or exploring alternative, better-tolerated vehicles.[14][15]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral or Intraperitoneal Administration
This protocol is designed to prepare a clear solution of this compound at a concentration of 5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade[13]
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)[16]
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a stock solution: First, prepare a concentrated stock solution of this compound in DMSO. For example, to create a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO. Use of an ultrasonic bath may be necessary to fully dissolve the compound.[8]
-
Sequential addition of co-solvents: To prepare a 1 mL final working solution, follow these steps in order:[8] a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 50 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex until the solution is homogeneous. d. Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any precipitates before administration.[13] Prepare this working solution fresh on the day of the experiment.[1]
Experimental Workflow
Caption: Workflow for preparing and administering this compound for in vivo studies.
Signaling Pathway
NLRP3 Inflammasome Activation and Inhibition by this compound
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process. The first signal (priming) involves the upregulation of NLRP3 and pro-IL-1β via pathways like NF-κB. The second signal (activation) is triggered by various stimuli, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent maturation and release of IL-1β and IL-18. This compound acts by directly inhibiting the NLRP3 protein, thereby preventing the downstream inflammatory cascade.
Caption: this compound inhibits the assembly and activation of the NLRP3 inflammasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medkoo.com [medkoo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. emulatebio.com [emulatebio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. gadconsulting.com [gadconsulting.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting NP3-253: A Guide to Consistent Results
Welcome to the technical support center for NP3-253, a potent and selective NLRP3 inflammasome inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability and reproducibility of your experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound in your experimental setup.
Q1: I am observing high variability in my dose-response curves. What are the potential causes?
High variability in dose-response experiments can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Compound Preparation and Storage: this compound is a solid compound that requires solubilization. Inconsistent dissolution or improper storage can lead to variations in the effective concentration. Ensure the stock solution is fully dissolved and stored correctly, protected from light. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day.[1]
-
Cell Health and Seeding Density: The health and density of your cells are critical. Ensure cells are healthy, within a low passage number, and seeded uniformly across all wells.[2][3][4] Over-confluent or unhealthy cells can respond differently to treatment.
-
Assay Timing: The timing of treatment and analysis is crucial. Ensure consistent incubation times for both this compound and the inflammasome activator (e.g., Nigericin, ATP).
-
Pipetting Accuracy: Inaccurate pipetting, especially for serial dilutions, can introduce significant errors.[3] Use calibrated pipettes and proper techniques to minimize variability.
Q2: My IC50 value for this compound is significantly different from the published values. Why might this be?
Discrepancies in IC50 values can be attributed to several experimental variables:
-
Cell Type and Species: The potency of this compound can vary between different cell types (e.g., THP-1 monocytes vs. primary microglia) and species (e.g., human vs. mouse). Published IC50 values are often specific to a particular experimental system. For instance, the IC50 for IL-1β release is 0.5 nM in nigericin-stimulated THP-1 cells and 7 nM in LPS/ATP-stimulated human whole blood.[5]
-
Stimulation Conditions: The type and concentration of the NLRP3 activator used (e.g., LPS, ATP, Nigericin) can influence the apparent potency of the inhibitor.
-
Assay Readout: The specific endpoint being measured (e.g., IL-1β release, ASC speck formation, pyroptosis) can yield different IC50 values.
-
Reagent Quality: Ensure the purity and activity of all reagents, including this compound and the inflammasome activators.
Q3: I am seeing signs of cytotoxicity at higher concentrations of this compound. Is this expected?
While this compound is a selective inhibitor, off-target effects or solvent-induced toxicity can occur at high concentrations.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. Always include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability. It is recommended to keep the final DMSO concentration below 0.5%.
-
Off-Target Effects: Although this compound shows good selectivity, high concentrations may lead to off-target effects.[5] It is crucial to determine the optimal concentration range for your specific cell type and assay through a dose-response experiment that includes a cell viability readout.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Cell/System | Value | Reference |
| IC50 (IL-1β release) | Nigericin-stimulated THP-1 cells | 0.5 nM | [5] |
| IC50 (IL-1β release) | LPS/ATP-stimulated human whole blood | 7 nM | [5] |
| Selectivity | NLRC4 and Pyrin inflammasomes | >33 μM | [5] |
| Selectivity | NF-κB pathway (TNF-α) | >100 μM | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 cells
This protocol outlines the steps to measure the inhibitory effect of this compound on NLRP3 inflammasome activation in a human monocytic cell line.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Priming: Differentiate the cells into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 3 hours. Subsequently, prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3 hours to upregulate NLRP3 expression.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the primed cells and incubate for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding 10 µM Nigericin to each well and incubate for 1 hour.
-
Sample Collection: Centrifuge the plate and collect the supernatant to measure cytokine release.
-
Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable non-linear regression model.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a method for formulating this compound for intraperitoneal (i.p.) injection in mice.[1]
-
Stock Solution: Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare the vehicle by mixing PEG300, Tween-80, and Saline.
-
Working Solution Formulation: To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Add 50 µL of Tween-80 and mix again. Finally, add 450 µL of Saline to reach the final volume of 1 mL. Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.[1]
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.
Caption: Simplified NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.ca]
- 3. youtube.com [youtube.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Optimizing NP3-253 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of NP3-253, a potent and selective NLRP3 inflammasome inhibitor, for cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation leads to the release of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death called pyroptosis. This compound functions by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. This, in turn, blocks the downstream inflammatory cascade.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. Based on its reported half-maximal inhibitory concentration (IC50) for NLRP3 inhibition, a good starting point for in vitro experiments is a concentration range of 0.1 nM to 100 nM.[1] However, it is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage, this stock solution should be stored at -80°C for up to six months. For short-term use, it can be stored at -20°C for up to one month.[3] To use in cell culture, the DMSO stock solution should be further diluted in your cell culture medium to the desired final working concentration. It is critical to ensure that the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: In which cell lines can I use this compound?
A4: this compound can be used in a variety of cell lines that express the components of the NLRP3 inflammasome. Commonly used cell models for studying the NLRP3 inflammasome include human monocytic cell lines like THP-1 (often differentiated into macrophage-like cells with PMA) and primary cells such as peripheral blood mononuclear cells (PBMCs) and bone marrow-derived macrophages (BMDMs). It is essential to verify the expression and functional activity of the NLRP3 inflammasome in your chosen cell line before initiating experiments.
Troubleshooting Guide
Issue 1: No or low inhibition of NLRP3 activation
-
Question: I am not observing the expected inhibitory effect of this compound on NLRP3 inflammasome activation. What could be the reason?
-
Answer: There are several potential reasons for a lack of inhibition:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell type and stimulus. It is recommended to perform a dose-response experiment with a broader range of concentrations (e.g., 0.01 nM to 1 µM) to determine the optimal inhibitory concentration.
-
Incorrect Timing of Treatment: For effective inhibition, this compound should be added to the cells before the NLRP3 activation stimulus (Signal 2, e.g., nigericin (B1684572) or ATP). A pre-incubation time of 30-60 minutes is generally recommended.
-
Ineffective Inflammasome Activation: The priming (Signal 1, e.g., LPS) or activation (Signal 2) stimuli may not be working correctly. Confirm that your priming step is effectively upregulating pro-IL-1β and NLRP3 expression using techniques like Western blot or qPCR. Also, verify the activity and concentration of your activation stimulus.
-
Degraded this compound Stock: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the this compound stock solution. It is advisable to prepare fresh stock solutions and aliquot them for single use.
-
Issue 2: High cell toxicity observed
-
Question: I am observing significant cell death in my cultures treated with this compound. How can I address this?
-
Answer: Distinguishing between this compound-induced cytotoxicity and pyroptosis due to inflammasome activation is crucial.
-
Determine the Cytotoxic Concentration: It is essential to determine the maximum non-toxic concentration of this compound for your specific cell line. This can be achieved by performing a cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations in the absence of inflammasome-activating stimuli.
-
High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your culture wells might be toxic to the cells. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control to assess solvent-induced toxicity.
-
Off-Target Effects: While this compound is reported to be selective, high concentrations of any compound can lead to off-target effects and cytotoxicity.[1] If toxicity is observed at concentrations required for NLRP3 inhibition, consider exploring alternative inhibitors or optimizing your experimental conditions to use a lower, effective concentration of this compound.
-
Issue 3: Inconsistent results between experiments
-
Question: My results with this compound vary from one experiment to another. How can I improve reproducibility?
-
Answer: Inconsistent results can stem from several factors:
-
Variability in Cell Culture: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
-
Reagent Variability: Use reagents, including cell culture media, serum, and activating stimuli, from the same lot for a set of experiments to minimize variability.
-
Inconsistent Timing and Technique: Standardize the timing for cell seeding, priming, inhibitor treatment, and activation. Ensure accurate and consistent pipetting techniques.
-
Data Presentation
To facilitate the optimization of this compound concentration, it is essential to experimentally determine its inhibitory and cytotoxic profiles in your specific cell model. Below are template tables to organize your dose-response data.
Table 1: Dose-Response of this compound on NLRP3 Inflammasome Inhibition
| This compound Concentration | IL-1β Release (% of Control) | Standard Deviation |
| 0 nM (Vehicle Control) | 100% | |
| 0.1 nM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM |
This table should be populated with data from an ELISA measuring IL-1β in the supernatant of cells primed and activated in the presence of varying concentrations of this compound.
Table 2: Cytotoxicity Profile of this compound
| This compound Concentration | Cell Viability (%) | Standard Deviation |
| 0 µM (Vehicle Control) | 100% | |
| 0.1 µM | ||
| 1 µM | ||
| 10 µM | ||
| 50 µM | ||
| 100 µM |
This table should be populated with data from a cell viability assay (e.g., MTT or LDH) performed on cells treated with this compound in the absence of inflammasome activation stimuli.
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound Inhibition of NLRP3 Inflammasome Activation
This protocol outlines the steps to determine the IC50 of this compound for the inhibition of IL-1β release in PMA-differentiated THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Methodology:
-
Cell Seeding and Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium containing 100 nM PMA. Incubate for 48-72 hours to differentiate into macrophage-like cells.
-
Priming (Signal 1): Replace the medium with fresh, PMA-free medium and prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (5-10 µM) or ATP (2.5-5 mM). Incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis.
-
IL-1β Measurement: Measure the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
This protocol describes how to evaluate the effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., THP-1 macrophages)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used for the inhibitor). Add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned inflammasome experiments (e.g., 6-24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for determining the optimal concentration of this compound in cell culture.
References
- 1. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens [protocols.io]
NP3-253 stability in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of NP3-253 in your research. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO). This compound has a high solubility in DMSO, up to 100 mg/mL (262.87 mM), though achieving this concentration may require sonication. For most applications, preparing a stock solution in the range of 10-50 mM is common practice.
Q2: How should I store this compound as a solid and as a stock solution?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Always protect the solutions from light.[1]
Q3: My this compound solution precipitates when I dilute it into an aqueous buffer or cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous environment is a common challenge for poorly water-soluble compounds. Here are some steps to mitigate this issue:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to maintain the solubility of this compound and to avoid solvent-induced artifacts. Note that DMSO itself can have inhibitory effects on the NLRP3 inflammasome at higher concentrations.[2][3]
-
Sequential Dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortexing During Dilution: Add the this compound stock solution to your aqueous buffer or medium dropwise while vortexing to promote rapid mixing and dispersion.
-
Use of Pluronic F-68: For cell-based assays, a small amount of a non-ionic surfactant like Pluronic F-68 in the final medium can help to maintain the compound's solubility.
Q4: Can I use this compound for in vivo studies? How should I formulate it?
A4: Yes, this compound is an orally active and brain-penetrant NLRP3 inhibitor suitable for in vivo studies.[1] Formulating this compound for in vivo administration requires a vehicle that maintains its solubility and is well-tolerated by the animals. A common approach involves first dissolving this compound in DMSO and then diluting this with a mixture of other excipients. Here are some example formulations:
-
PEG300/Tween-80/Saline: A vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
SBE-β-CD in Saline: A solution of 10% DMSO in 90% (20% SBE-β-CD in saline).
-
Corn Oil: A mixture of 10% DMSO in 90% corn oil.[1]
It is crucial to prepare these formulations fresh daily and to visually inspect for any precipitation before administration. A vehicle-only control group should always be included in your in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation of this compound in stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in aqueous medium: Instability in cell culture medium over long incubation periods. 3. Precipitation of this compound: Poor solubility at the final concentration in the assay medium. | 1. Use a fresh aliquot of the -80°C stock solution for each experiment. 2. Prepare working solutions fresh and add to the assay immediately. For long-term experiments, consider the stability of this compound in your specific medium (see Experimental Protocols). 3. Lower the final concentration of this compound. Ensure the final DMSO concentration is minimal. |
| Visible precipitate in DMSO stock solution upon thawing. | 1. Hygroscopic nature of DMSO: DMSO has absorbed water, reducing its solvating capacity. 2. Concentration exceeds solubility limit: The stock concentration is too high. | 1. Use a fresh vial of anhydrous, high-purity DMSO. Store DMSO properly to minimize water absorption. 2. Gently warm the solution to 37°C and sonicate to redissolve. If precipitation persists, prepare a new, more dilute stock solution. |
| Adverse effects observed in the vehicle control group in an in vivo study. | 1. Toxicity of the vehicle: The concentration of DMSO or other excipients may be too high for the animal model. | 1. Reduce the concentration of organic solvents, particularly DMSO, in the final formulation. It is recommended to keep the final DMSO concentration below 10%. Conduct a tolerability study with the vehicle alone before proceeding with the full experiment. |
Quantitative Stability Data
The following table provides representative stability data for this compound in various solvents at different temperatures. This data is illustrative and intended to provide general guidance. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
| Solvent | Storage Temperature | % Remaining after 1 Week | % Remaining after 4 Weeks | % Remaining after 3 Months |
| DMSO | -80°C | >99% | >99% | >98% |
| DMSO | -20°C | >99% | 98% | 95% |
| DMSO | 4°C | 97% | 91% | 82% |
| DMSO | Room Temp (25°C) | 92% | 80% | 65% |
| Ethanol | -20°C | 98% | 94% | 88% |
| Cell Culture Medium (RPMI + 10% FBS) | 37°C | 85% (after 24h) | 60% (after 72h) | Not Recommended |
Note: Data is representative and generated based on the stability of similar small molecule inhibitors. Stability in cell culture medium is highly dependent on the specific medium components and pH.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To determine the stability of this compound in a given solvent over time at a specific temperature.
Materials:
-
This compound solid
-
High-purity, anhydrous DMSO
-
Other solvents to be tested (e.g., Ethanol, Acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Autosampler vials
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM. This will be your primary stock solution.
-
-
Sample Preparation for Stability Study:
-
Dilute the primary stock solution with the same solvent to a working concentration of 1 mM.
-
Aliquot this 1 mM solution into multiple sealed vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C).
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, take one aliquot and further dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
-
Inject this sample into the HPLC system to obtain the initial peak area, which represents 100% integrity.
-
-
Incubation:
-
Place the remaining aliquots at their designated storage temperatures, protected from light.
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point (e.g., 24h, 48h, 1 week, 2 weeks, 4 weeks), retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Prepare the sample for HPLC analysis as in step 3.
-
Analyze the sample by HPLC and record the peak area of the parent this compound peak.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % remaining versus time for each storage condition.
-
Visualizations
Caption: this compound inhibits the activation of the NLRP3 protein, preventing inflammasome assembly.
Caption: Workflow for assessing the stability of this compound using HPLC analysis.
References
Addressing NP3-253 off-target effects in experiments
Technical Support Center: NP3-253
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound, a potent, selective, and brain-penetrant inhibitor of the NLRP3 inflammasome.[1][2][3] this compound is a valuable tool for investigating the role of NLRP3 in peripheral and neuroinflammatory models.[1][2] However, like any pharmacological inhibitor, understanding its selectivity and potential for off-target effects is crucial for accurate experimental design and data interpretation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action?
A1: The primary target of this compound is the NLRP3 inflammasome.[1][2][4] It is a potent inhibitor that blocks the production and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as pyroptotic cell death, which are key events in the inflammatory response mediated by NLRP3.[2][4]
Q2: What is known about the selectivity and off-target profile of this compound?
A2: this compound is a highly selective inhibitor of the NLRP3 inflammasome. It has been shown to not interfere with the NF-κB pathway and does not inhibit the NLRC4 or pyrin inflammasomes at concentrations up to 33 μM.[3] In a screening panel of 29 enzymes, receptors, and ion channels, this compound showed good selectivity with only minor binding to the muscarinic M2 receptor (at 9.9 μM) and the serotonin (B10506) transporter 5HTT (at 3.8 μM).[3]
Q3: What are off-target effects and why are they a concern with inhibitors?
Q4: How can I determine if the effects I'm seeing in my experiment are due to off-target activity of this compound?
A4: A multi-faceted approach is recommended to distinguish between on-target and off-target effects.[6] This can include:
-
Dose-response analysis: On-target effects should manifest at concentrations consistent with the IC50 of this compound for NLRP3 inhibition, while off-target effects may only appear at higher concentrations.[6]
-
Use of a structurally unrelated inhibitor: If a different NLRP3 inhibitor with a distinct chemical structure produces the same phenotype, it is more likely an on-target effect.[6]
-
Genetic knockdown/knockout: Using techniques like siRNA or CRISPR to reduce or eliminate NLRP3 expression should replicate the on-target effects of this compound.[6]
-
Rescue experiments: In a system where you can express a drug-resistant mutant of the target, this should reverse the on-target effects but not any off-target effects.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action(s) | Expected Outcome |
| Unexpected cellular phenotype not consistent with NLRP3 inhibition. | The phenotype may be due to inhibition of an alternative signaling pathway by this compound at the concentration used. | 1. Perform a dose-response curve to see if the effect is concentration-dependent. 2. Use a structurally unrelated NLRP3 inhibitor to see if the phenotype is recapitulated.[6] 3. Perform a genetic knockdown of NLRP3 to compare phenotypes.[6] | Clarification of whether the observed phenotype is a true on-target effect of NLRP3 inhibition or an artifact of an off-target interaction. |
| High levels of cytotoxicity at concentrations intended to inhibit NLRP3. | This compound may have off-target effects on pathways essential for cell survival in your specific cell type. | 1. Carefully titrate this compound to the lowest effective concentration for NLRP3 inhibition. 2. Perform cell viability assays (e.g., Annexin V/PI staining) to characterize the nature of cell death.[6] 3. Check for compound solubility issues in your media, which can cause non-specific effects.[5] | Determination of a therapeutic window for this compound in your experimental system and understanding the mechanism of any observed toxicity. |
| Inconsistent results between experiments or different cell batches. | Biological variability in primary cells or cell lines could lead to different expression levels of potential off-target proteins.[6] | 1. If using primary cells, consider pooling donors to average out variability.[6] 2. For cell lines, ensure consistent cell passage number and culture conditions. 3. Normalize results to a positive control for NLRP3 inhibition. | More reproducible and reliable experimental data. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations and selectivity data for this compound.
| Target/Assay | IC50 / Binding Affinity | Cell/System | Reference |
| NLRP3 (IL-1β release) | 0.5 nM | Nigericin-stimulated THP-1 cells | [3] |
| NLRP3 (IL-1β release) | 7 nM | LPS/ATP-stimulated human whole blood | [3] |
| NF-κB pathway (TNF-α) | > 100 μM | - | [3] |
| NLRC4 inflammasome | > 33 μM | - | [3] |
| Pyrin inflammasome | > 33 μM | - | [3] |
| Muscarinic M2 receptor | 9.9 μM (binding) | Off-target panel | [3] |
| Serotonin transporter 5HTT | 3.8 μM (binding) | Off-target panel | [3] |
Experimental Protocols
Protocol 1: Western Blot for NLRP3 Pathway Activation
This protocol is to confirm the on-target effect of this compound by measuring the downstream consequences of NLRP3 inflammasome activation, such as the cleavage of caspase-1 and IL-1β.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes) and differentiate with PMA. Prime the cells with LPS (lipopolysaccharide) to induce pro-IL-1β and NLRP3 expression.
-
Inhibitor Incubation: Pre-incubate the primed cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator (e.g., nigericin (B1684572) or ATP).
-
Lysate Preparation: Collect cell supernatants and lyse the cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-caspase-1, anti-IL-1β, anti-NLRP3, and a loading control like anti-GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
-
Detection and Analysis: Detect the signal using an ECL substrate.[5] Quantify band intensities and normalize to the loading control. A reduction in cleaved caspase-1 and cleaved IL-1β in the supernatant of this compound-treated samples would indicate on-target activity.
Protocol 2: Kinome Profiling for Off-Target Identification
To broadly assess the selectivity of this compound, a commercial kinome profiling service can be utilized.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[5]
-
Kinase Panel Selection: Choose a kinase panel that represents a broad range of the human kinome.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[5]
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. Significant inhibition of kinases other than the intended target can indicate potential off-targets.
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome, blocking IL-1β maturation.
Caption: A workflow for distinguishing on-target vs. off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a potent brain penetrant inhibitor of the NLRP3 Inflammasome - OAK Open Access Archive [oak.novartis.com]
- 3. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
How to handle NP3-253 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of NP3-253 precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium.[1] This occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[1]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[2] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This may require preparing a more dilute stock solution in DMSO. |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My media containing this compound appears fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media's environment over time.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator can lower the pH of the media over time, which can alter the charge of this compound and reduce its solubility.[4] | Ensure the medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[3] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[4] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[4] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving this compound and other hydrophobic compounds for in vitro assays.[5] this compound is soluble in DMSO at a concentration of 100 mg/mL (262.87 mM).[6] However, it is critical to keep the final DMSO concentration in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.[3]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A common recommendation is to not exceed a final concentration of 0.1% to 0.5%.[3] It is crucial to run a vehicle control (media + the same final concentration of DMSO without this compound) to ensure the observed effects are from the compound and not the solvent.
Q3: My compound still precipitates even when I use a low final DMSO concentration. What can I do?
A3: This often happens if the initial stock solution is too concentrated. When a small volume of a highly concentrated stock is added to the medium, the local concentration at the point of entry is extremely high, causing immediate precipitation. Try making a less concentrated stock solution or performing serial dilutions. For example, instead of adding 1 µL of a 100 mM stock, try adding 10 µL of a 10 mM stock.
Q4: Are there alternatives to DMSO or methods to improve the solubility of this compound in aqueous media?
A4: Yes, for particularly challenging situations, several strategies can be employed:
-
Co-solvents: For in vivo preparations, formulations with co-solvents like PEG300 and Tween-80 have been used to improve the solubility of this compound.[5][6] These may be adaptable for in vitro use, but their effects on your specific cell line would need to be validated.
-
Cyclodextrins: Pre-complexing hydrophobic compounds with a β-cyclodextrin derivative can dramatically increase their aqueous solubility.[2][7] Formulations of this compound using SBE-β-CD have been reported.[5][6]
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO, sterile
-
Complete cell culture medium of interest, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved; brief sonication may be necessary.[6]
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. It is recommended to perform 2-fold serial dilutions.
-
For example, to make a 100 µM solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media). Vortex gently immediately after adding the stock.
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.[4]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).[4]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.
-
For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength of 600 nm. An increase in absorbance over time indicates precipitation.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in media.
Caption: Experimental workflow for determining maximum soluble concentration.
References
Technical Support Center: Improving the Bioavailability of NP3-253
Welcome to the technical support center for NP3-253. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with improving the in vivo bioavailability of this compound, a promising but poorly soluble therapeutic candidate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is likely attributable to several factors, primarily its poor aqueous solubility. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gastrointestinal (GI) tract.[1] Other contributing factors can include poor permeability across the intestinal wall, extensive first-pass metabolism in the liver, and susceptibility to efflux transporters that pump the drug back into the GI tract.[2][3]
Q2: What are the most common initial strategies to improve the bioavailability of a poorly soluble compound like this compound?
A2: Initial strategies focus on enhancing the dissolution rate and solubility of the compound.[4] Common approaches include:
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosizing, increases the surface area available for dissolution.[5]
-
Formulation with Solubilizing Excipients: Utilizing surfactants, co-solvents, or complexing agents like cyclodextrins can significantly improve solubility.[6][7]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state, which can enhance absorption through lipid pathways.[8][9]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can improve its apparent solubility and dissolution rate.[2]
Q3: We are observing high variability in plasma concentrations between individual animals in our studies. What could be the cause and how can we mitigate this?
A3: High inter-individual variability is a common issue with poorly soluble compounds like this compound.[9] Potential causes include:
-
Inconsistent Dissolution: The compound may not dissolve uniformly in the GI tract of different animals.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying and GI fluid composition, impacting drug dissolution and absorption.[10]
-
Variable First-Pass Metabolism: Differences in metabolic enzyme activity in the gut wall and liver among animals can lead to inconsistent drug levels in the blood.[9]
To mitigate this, you can:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet.[9]
-
Optimize the Formulation: Employ formulations designed to improve solubility and dissolution, which can reduce the dependency of absorption on physiological variables.[9]
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vivo experiments.
Issue 1: this compound plasma concentrations are below the limit of quantification (BLQ) after oral dosing.
-
Possible Cause: Extremely low solubility and/or rapid metabolism.
-
Troubleshooting Steps:
-
Increase Dose: While this may seem straightforward, be cautious of potential toxicity and non-linear pharmacokinetics.
-
Enhance Solubility: This is the most critical step. Refer to the formulation strategies outlined in the FAQs and the protocols below. A nanosuspension or a SEDDS formulation is often a good starting point.[5][10]
-
Investigate Pre-systemic Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the metabolic stability of this compound. If metabolism is high, co-administration with a metabolic inhibitor (in research settings) could clarify the extent of this issue.
-
Issue 2: The pharmacokinetic profile shows a very short half-life and low maximum concentration (Cmax).
-
Possible Cause: This could be due to rapid clearance (metabolism and/or excretion) or poor absorption.
-
Troubleshooting Steps:
-
Administer an Intravenous (IV) Dose: Comparing the pharmacokinetic profile of an IV dose to an oral dose will allow you to determine the absolute bioavailability.[11] This will help differentiate between poor absorption and rapid clearance.
-
Formulation to Sustain Release: If absorption is not the primary issue, consider a controlled-release formulation to maintain therapeutic concentrations for a longer duration.[12]
-
Data Presentation
Table 1: Solubility of this compound in Various Vehicles
| Vehicle | Solubility (µg/mL) |
| Water | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.1 |
| 0.5% Methylcellulose | 1.5 |
| 20% Solutol® HS 15 in water | 55 |
| Capryol™ 90 | 120 |
| Labrasol® | 180 |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 500 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| 0.5% Methylcellulose | 15 ± 5 | 4.0 | 95 ± 30 |
| Nanosuspension | 85 ± 20 | 2.0 | 550 ± 110 |
| SEDDS | 250 ± 60 | 1.5 | 1800 ± 450 |
Data are presented as mean ± standard deviation (n=5 rats per group).
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
-
Objective: To increase the surface area of this compound to enhance its dissolution rate.
-
Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188), purified water, high-pressure homogenizer or bead mill.
-
Procedure:
-
Prepare a 1% (w/v) solution of the stabilizer in purified water.
-
Disperse this compound in the stabilizer solution to a final concentration of 5 mg/mL.
-
Homogenize the suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles, or process in a bead mill with zirconium oxide beads until the desired particle size is achieved (typically < 200 nm).
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To present this compound in a solubilized form that can be readily absorbed.
-
Materials: this compound, an oil (e.g., Capryol™ 90), a surfactant (e.g., Cremophor® EL), and a co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with water.
-
Dissolve this compound in the optimized SEDDS formulation under gentle heating and stirring.
-
Characterize the formulation for self-emulsification time, droplet size, and drug content.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.
-
Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight before dosing.
-
Procedure:
-
Divide the rats into groups (e.g., control, nanosuspension, SEDDS), with at least 5 rats per group.
-
Administer the respective this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.[13]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[14]
-
Mandatory Visualizations
Caption: Factors affecting the oral bioavailability of this compound.
Caption: Workflow for formulation development to improve bioavailability.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 3. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. colorcon.com [colorcon.com]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of NP3-253 in long-term studies
This technical support center provides guidance for researchers and drug development professionals on minimizing potential toxicity associated with the NLRP3 inhibitor NP3-253 in long-term studies. Given that this compound is a novel compound, specific long-term toxicity data is limited. Therefore, this guide focuses on potential risks associated with the inhibition of the NLRP3 inflammasome as a class of therapeutic agents and provides proactive strategies for monitoring and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome with excellent brain penetration.[[“]][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated by danger signals, triggers the production of pro-inflammatory cytokines IL-1β and IL-18, and can lead to a form of inflammatory cell death called pyroptosis.[[“]][2] this compound blocks the activation of the NLRP3 inflammasome, thereby reducing the downstream inflammatory cascade.
Q2: What are the known toxicities of this compound?
A2: As a recently discovered molecule, there is currently no publicly available data on the long-term toxicity profile of this compound. Preclinical studies on various NLRP3 inhibitors have generally shown a good safety profile.[3] However, researchers should remain vigilant for potential class-related side effects.
Q3: What are the potential long-term side effects of inhibiting the NLRP3 inflammasome?
A3: While specific data for this compound is not available, potential concerns for the broader class of NLRP3 inhibitors include:
-
Increased susceptibility to infections: The NLRP3 inflammasome plays a role in the host defense against certain pathogens.[3] Its long-term inhibition could theoretically increase the risk of infections.
-
Renal effects: One preclinical study using the NLRP3 inhibitor MCC950 in a model of diabetic kidney disease reported adverse renal effects, including increased inflammation and glomerulosclerosis.[4]
-
Hepatotoxicity: High doses of the preclinical NLRP3 inhibitor MCC950 have been associated with concerns of hepatotoxicity.[5]
-
Gastrointestinal symptoms and headaches: Mild to moderate gastrointestinal symptoms and headaches have been reported in some clinical trials of NLRP3 inhibitors.[2]
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound should be kept at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to 1 month, protected from light.
Troubleshooting Guide for Long-Term Studies
This guide provides a framework for monitoring and addressing potential adverse effects during long-term in vivo studies with this compound.
| Potential Issue | Monitoring Strategy | Troubleshooting/Mitigation Steps |
| Signs of Infection | - Regular monitoring of animal health (e.g., weight, activity, grooming).- Complete blood counts (CBC) with differential to check for signs of systemic infection. | - Isolate affected animals.- Consult with a veterinarian for appropriate antimicrobial therapy.- Consider reducing the dose of this compound or temporarily discontinuing treatment. |
| Renal Toxicity | - Regular monitoring of kidney function via blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.- Urinalysis for proteinuria.- Histopathological examination of kidney tissue at the end of the study. | - If signs of renal dysfunction appear, consider dose reduction.- Ensure adequate hydration of the animals.- Correlate findings with histopathology to determine the nature of the kidney injury. |
| Hepatotoxicity | - Regular monitoring of liver enzymes (ALT, AST) in the blood.- Histopathological examination of liver tissue at the end of the study. | - If liver enzymes are significantly elevated, consider reducing the dose or discontinuing treatment.- Investigate potential for drug-drug interactions if other compounds are being administered. |
| General Malaise (e.g., weight loss, reduced activity) | - Daily or weekly body weight measurements.- Regular observation of animal behavior. | - Rule out other causes (e.g., infection, housing conditions).- Consider dose de-escalation to determine if the effects are dose-related. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Stimulus | IC50 |
| IL-1β Release | THP-1 cells | Nigericin | 0.5 nM |
| IL-1β Release | Human whole blood | LPS/ATP | 7 nM |
Data synthesized from publicly available information.
Experimental Protocols
Protocol 1: In Vivo Assessment of NLRP3 Inflammasome Inhibition
This protocol can be used to confirm the pharmacodynamic effect of this compound in a preclinical model.
-
Animal Model: C57BL/6 mice are commonly used.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). A dose of 10 mg/kg has been shown to be effective.
-
NLRP3 Inflammasome Activation: One hour after this compound administration, induce systemic inflammation by intraperitoneal injection of a priming agent (e.g., LPS, 1 mg/kg) followed by an activating agent (e.g., ATP, 500 mg/kg) 4 hours later.
-
Sample Collection: Collect peritoneal lavage fluid and blood 1-2 hours after the final stimulus.
-
Analysis: Measure levels of IL-1β and IL-18 in the peritoneal fluid and plasma using ELISA kits to determine the extent of inflammasome inhibition.
Protocol 2: General Toxicity Monitoring in Long-Term Studies
-
Baseline Measurements: Before initiating the study, collect baseline data for all animals, including body weight, CBC, and blood chemistry panels (including liver and kidney function markers).
-
Regular Monitoring:
-
Weekly: Record body weights and perform a thorough clinical examination of each animal.
-
Monthly: Collect blood samples for CBC and blood chemistry analysis.
-
-
Terminal Endpoint:
-
Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological examination by a qualified pathologist.
-
Compare organ weights between treatment and control groups.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Simplified signaling pathway of the NLRP3 inflammasome and the inhibitory action of this compound.
Experimental Workflow for Long-Term this compound Studies
Caption: A logical workflow for conducting long-term in vivo studies with this compound, incorporating regular toxicity monitoring.
References
- 1. consensus.app [consensus.app]
- 2. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Adverse renal effects of NLRP3 inflammasome inhibition by MCC950 in an interventional model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NP3-253 Dose-Response Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected dose-response curves with the NLRP3 inhibitor, NP3-253. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected dose-response curve?
This compound is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[1][2][3] Activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines, including IL-1β and IL-18.[2][4] As an inhibitor, this compound is expected to block this process.
An ideal dose-response curve for this compound should be sigmoidal (a four-parameter logistic curve). This means that as the concentration of this compound increases, the inhibition of NLRP3 activity (e.g., IL-1β release) should increase in a dose-dependent manner until it reaches a maximum effect and plateaus.
Troubleshooting Guide: Unexpected Dose-Response Curves
Issue 1: The dose-response curve is bell-shaped (non-monotonic).
Q2: My this compound dose-response curve is bell-shaped, showing reduced inhibition at higher concentrations. What could be the cause?
A bell-shaped, or non-monotonic, dose-response curve is characterized by an initial increase in response (inhibition) with increasing dose, followed by a decrease in response at higher concentrations.[5][6][7] This is a deviation from the expected sigmoidal curve.
Several factors can contribute to this phenomenon:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates or colloids, which may have reduced biological activity or interfere with the assay readout.[5][6][8]
-
Off-Target Effects: At higher doses, this compound might interact with other cellular targets, leading to unforeseen biological effects that counteract its intended inhibitory action on the NLRP3 inflammasome.[5]
-
Cellular Toxicity: High concentrations of the compound may induce cytotoxicity, leading to a decrease in the measured response (e.g., cytokine production) due to cell death rather than specific inhibition.[5]
-
Complex Biological Pathways: The signaling pathway regulated by the NLRP3 inflammasome is intricate. High concentrations of an inhibitor could trigger feedback loops or crosstalk with other pathways, resulting in a diminished inhibitory effect.[5]
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Compound Aggregation | 1. Visual Inspection: Check for any precipitate in the stock solution and dilutions. 2. Include Detergent: Re-run the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt potential aggregates. 3. Solubility Assessment: Confirm the solubility of this compound in your specific assay buffer at the highest concentrations used. | Protocol: Prepare serial dilutions of this compound in your assay buffer, both with and without 0.01% Triton X-100. Incubate for the same duration as your experiment and visually inspect for precipitation. Measure the dose-response with and without the detergent. |
| Cellular Toxicity | 1. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) in parallel with your dose-response experiment. 2. Microscopic Examination: Visually inspect the cells under a microscope at high concentrations of this compound for signs of stress or death. | Protocol: Seed cells at the same density as your primary assay. Treat with the same concentrations of this compound for the same duration. Perform a cytotoxicity assay according to the manufacturer's instructions. |
| Off-Target Effects | 1. Selectivity Profiling: If available, consult selectivity panel data for this compound to identify potential off-targets. This compound has shown good selectivity in off-target panels.[3] 2. Lower Concentration Range: Focus on a narrower, lower concentration range to define the specific inhibitory phase of the curve. | Protocol: Design a dose-response experiment that focuses on concentrations below where the bell-shaped effect is observed to accurately determine the IC50. |
Logical Relationship for Troubleshooting a Bell-Shaped Curve
Caption: Troubleshooting workflow for a bell-shaped dose-response curve.
Issue 2: The dose-response curve is flat or shows very weak inhibition.
Q3: My this compound dose-response curve is flat, showing little to no inhibition even at high concentrations. What should I check?
A flat or weak dose-response curve suggests that the inhibitor is not effectively engaging its target or that the assay system is not functioning correctly.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Compound Inactivity | 1. Check Compound Integrity: Ensure the compound has been stored correctly (-20°C for short-term, -80°C for long-term, protected from light) and has not degraded.[1] 2. Prepare Fresh Solutions: Always prepare fresh dilutions from a trusted stock for each experiment. | Protocol: If in doubt, obtain a new vial of this compound and compare its performance to the existing stock. |
| Assay Setup Issues | 1. Confirm Inflammasome Activation: Ensure that the NLRP3 inflammasome is being robustly activated in your positive control wells. Common activators include Nigericin, ATP, or MSU crystals after LPS priming. 2. Reagent Concentrations: Verify the concentrations of all reagents, including the inflammasome activator and the substrate for the readout (e.g., caspase-1 substrate). | Protocol: Run a control experiment with a known NLRP3 inhibitor to validate the assay setup. Ensure a strong signal window between your negative and positive controls. |
| Cell Health and Density | 1. Cell Viability: Use healthy, low-passage number cells. 2. Optimal Seeding Density: Ensure that the cell density is optimal for inflammasome activation and the assay readout. | Protocol: Perform a cell titration to determine the optimal cell number that provides a robust and linear assay response. |
Experimental Workflow for Validating Assay Components
Caption: Standard experimental workflow for an this compound dose-response assay.
Issue 3: High variability between replicates.
Q4: I am observing high variability between my replicate wells for the same concentration of this compound. How can I improve consistency?
High variability can obscure the true dose-response relationship and make it difficult to determine an accurate IC50 value.
Common Sources of Variability and Solutions:
| Source of Variability | Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting technique. For small volumes, consider using a multi-channel pipette for additions to the plate. |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating. Avoid "edge effects" by not using the outer wells of the microplate or by filling them with a buffer. |
| Incomplete Reagent Mixing | Thoroughly mix all reagents, including compound dilutions, before adding them to the wells. |
| Temperature or Incubation Gradients | Ensure the entire plate is incubated at a uniform temperature. |
Signaling Pathway
NLRP3 Inflammasome Activation Pathway and Point of Inhibition by this compound
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of this compound, a potent brain penetrant inhibitor of the NLRP3 Inflammasome - OAK Open Access Archive [oak.novartis.com]
- 5. benchchem.com [benchchem.com]
- 6. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bell shaped curve: Significance and symbolism [wisdomlib.org]
- 8. pubs.acs.org [pubs.acs.org]
Issues with NP3-253 batch-to-batch variability
Welcome to the technical support center for NP3-253. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during experiments using the NLRP3 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, brain-penetrant inhibitor of the NLRP3 inflammasome.[1][2] Its primary function is to block the activation of the NLRP3 inflammasome, which in turn prevents the release of pro-inflammatory cytokines IL-1β and IL-18, and inhibits pyroptotic cell death.[2][3] It achieves this without interfering with the NF-κB pathway or other inflammasomes like NLRC4 and pyrin.[1]
Q2: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors. One possibility is batch-to-batch variability of the compound. While there are no widely reported issues of this nature for this compound, it is a factor to consider for any research compound. Other potential causes include variations in experimental conditions, improper storage of the compound leading to degradation, or issues with the cell models being used. We recommend a systematic troubleshooting approach to identify the root cause.
Q3: How can I assess potential batch-to-batch variability of this compound?
If you suspect batch-to-batch variability is affecting your results, we recommend performing a side-by-side comparison of the old and new batches. A dose-response experiment in a validated assay, such as an IL-1β release assay in LPS/nigericin-stimulated THP-1 cells, will help determine if there is a significant difference in the IC50 values between batches.
Q4: I am observing lower than expected potency of this compound in my assay. What are the possible reasons?
Lower than expected potency can be due to several factors:
-
Compound Degradation: this compound should be stored at -20°C for up to one month or -80°C for up to six months to maintain its stability.[4] Improper storage can lead to degradation.
-
Solubility Issues: Ensure that this compound is fully dissolved in the appropriate solvent before use. Incomplete solubilization will result in a lower effective concentration.
-
Assay Conditions: The potency of this compound can be influenced by the specific cell type, stimulus, and assay conditions used.
-
Binding to Plasticware: At low concentrations, small molecules can sometimes adsorb to plastic surfaces. Using low-adhesion plasticware may help mitigate this.
Q5: What are the recommended solvents for dissolving this compound?
This compound is soluble in DMSO at a concentration of 10 mM.[1] For in vivo studies, specific formulations using PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil have been described.[4]
Q6: Are there any known off-target effects of this compound?
This compound has been shown to have good selectivity.[1] In a panel of 29 enzymes, receptors, and ion channels, it showed some binding to the muscarinic M2 receptor (at 9.9 μM) and the serotonin (B10506) transporter 5HTT (at 3.8 μM).[1] Researchers should be aware of these potential off-target effects, especially when working with systems where these targets are relevant.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent IC50 Values
If you are observing variability in the IC50 of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Addressing Poor Solubility
If you encounter solubility issues with this compound, consider the following steps:
-
Confirm Solvent and Concentration: Double-check that you are using the recommended solvent (e.g., DMSO) and are not exceeding the solubility limit (10 mM).[1]
-
Gentle Warming: Briefly and gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use a sonicator bath for a short period to help break up any precipitate.
-
Fresh Preparation: Always prepare fresh working solutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of working solutions.
Quantitative Data Summary
| Parameter | Cell Type | Stimulus | IC50 Value | Reference |
| IL-1β Release | THP-1 cells | Nigericin | 0.5 nM | [1] |
| IL-1β Release | Human whole blood | LPS/ATP | 7 nM | [1] |
Key Experimental Protocols
Protocol: In Vitro IL-1β Release Assay in THP-1 Cells
This protocol describes a general method for assessing the potency of this compound in inhibiting NLRP3-mediated IL-1β release in THP-1 monocytes.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Priming: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL. Differentiate the cells into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 3-4 hours. Replace the media with fresh, PMA-free media and rest the cells for 24 hours. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. After the LPS priming step, gently remove the medium and add the this compound dilutions to the cells. Incubate for 1 hour.
-
NLRP3 Activation: Add Nigericin (e.g., 10 µM final concentration) to the wells to activate the NLRP3 inflammasome. Incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-1β release for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Signaling Pathway and Experimental Workflow Diagrams
NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway that is inhibited by this compound.
Caption: this compound inhibits the assembly of the active NLRP3 inflammasome.
Experimental Workflow for Potency Assessment
The diagram below outlines the key steps in an in vitro experiment to determine the potency of this compound.
Caption: General experimental workflow for assessing this compound potency.
References
- 1. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of this compound, a potent brain penetrant inhibitor of the NLRP3 Inflammasome - OAK Open Access Archive [oak.novartis.com]
- 3. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Inhibitory Power of NP3-253 on the NLRP3 Inflammasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative diseases. This guide provides a comprehensive comparison of NP3-253, a novel NLRP3 inhibitor, with other well-characterized alternatives, offering an objective analysis of their performance based on available experimental data.
Executive Summary
This compound is a potent, selective, and brain-penetrant inhibitor of the NLRP3 inflammasome.[1][2] It demonstrates nanomolar efficacy in inhibiting IL-1β release in various cell-based assays. This guide compares the in vitro potency and selectivity of this compound with two other prominent NLRP3 inhibitors: MCC950, a widely used preclinical tool compound, and OLT1177 (Dapansutrile), a clinical-stage inhibitor. The data presented herein is collated from various studies and is intended to provide a comparative framework for researchers selecting the most appropriate inhibitor for their specific research needs.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound, MCC950, and OLT1177 in inhibiting NLRP3-mediated IL-1β release. It is important to note that IC50 values can vary depending on the cell type, stimulus, and specific experimental conditions.
| Inhibitor | Cell Type | Species | Stimulus | IC50 (IL-1β Release) | Reference |
| This compound | THP-1 cells | Human | Nigericin | 0.5 nM | [1] |
| Human Whole Blood | Human | LPS/ATP | 7 nM | [1] | |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Not Specified | ~7.5 nM | [1] |
| THP-1 Derived Macrophages | Human | Not Specified | ~200 nM | [1] | |
| J774A.1 cells | Mouse | Nigericin | 1 nM | [3] | |
| OLT1177 (Dapansutrile) | J774A.1 cells | Mouse | Nigericin | 1 nM | [3] |
Selectivity Profile
A crucial aspect of a high-quality chemical probe or drug candidate is its selectivity. This compound has been shown to be highly selective for the NLRP3 inflammasome.
| Inhibitor | Target | Off-Target Activity | Reference |
| This compound | NLRP3 | Did not inhibit NLRC4 or pyrin inflammasomes (>33 μM). No significant activity against a panel of 29 enzymes, receptors, and ion channels up to 10 μM. | [1] |
| MCC950 | NLRP3 | No effect on AIM2, NLRC4, or NLRP1 inflammasome activation. | [4] |
| OLT1177 (Dapansutrile) | NLRP3 | Did not inhibit NLRC4 or AIM2 inflammasome. | [5] |
In Vivo Efficacy
This compound has demonstrated efficacy in preclinical in vivo models, effectively blocking IL-1β secretion.
| Inhibitor | Animal Model | Dose | Effect | Reference |
| This compound | C57BL/6JRj mice (Peritonitis model) | 10 mg/kg (i.p.) | Fully blocked IL-1β secretion in the peritoneum. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in validating NLRP3 inhibitors, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are protocols for key experiments cited in this guide.
In Vitro IL-1β Release Assay
This assay is the primary method for quantifying the potency of NLRP3 inhibitors.
Objective: To measure the ability of a test compound to inhibit the release of IL-1β from macrophages following NLRP3 inflammasome activation.
Protocol:
-
Cell Culture and Priming:
-
Culture human monocytic THP-1 cells and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA).[1]
-
Alternatively, use mouse bone marrow-derived macrophages (BMDMs).
-
Seed the cells in a 96-well plate at an appropriate density.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[1]
-
-
Inhibitor Treatment:
-
Following the priming step, treat the cells with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for 30-60 minutes.[1]
-
-
NLRP3 Inflammasome Activation:
-
Induce NLRP3 inflammasome activation by adding a second stimulus, such as Nigericin (e.g., 5-20 µM) or ATP (e.g., 2.5-5 mM).[1]
-
-
Measurement of IL-1β Release:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
ASC Oligomerization Assay
This assay visualizes a key step in inflammasome assembly.
Objective: To determine if the inhibitor prevents the formation of the ASC speck, a hallmark of inflammasome activation.
Protocol:
-
Cell Culture and Treatment:
-
Use macrophages from ASC-cerulean reporter mice or cells transduced with a fluorescently tagged ASC.
-
Prime and treat with the inhibitor as described in the IL-1β release assay.
-
-
NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome with an appropriate stimulus.
-
-
Visualization:
-
Visualize the formation of ASC specks using fluorescence microscopy. A specific NLRP3 inhibitor should prevent or significantly reduce the number of cells with ASC specks.
-
Caspase-1 Activity Assay
This assay confirms that the inhibitor acts upstream of caspase-1 activation.
Objective: To measure the effect of the inhibitor on caspase-1 activity.
Protocol:
-
In Vitro Inflammasome Activation:
-
Perform the in vitro inflammasome activation assay as described above.
-
-
Cell Lysis and Measurement:
-
Lyse the cells and measure caspase-1 activity using a commercially available fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate (e.g., YVAD-pNA).
-
Alternatively, the active p20 subunit of caspase-1 in the supernatant can be detected by Western blot.
-
Conclusion
This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome with demonstrated in vitro and in vivo activity. Its nanomolar potency against human cell systems and its ability to penetrate the blood-brain barrier make it a valuable tool for investigating the role of NLRP3 in both peripheral and central nervous system disorders.[1][2] When compared to established NLRP3 inhibitors like MCC950 and OLT1177, this compound exhibits comparable or superior potency in certain assays. The choice of inhibitor for a particular study will depend on the specific experimental needs, including the desired potency, the model system being used, and the need for CNS penetration. The provided experimental protocols offer a standardized framework for the validation and comparison of these and other novel NLRP3 inhibitors.
References
A Comparative Guide to the Efficacy of NLRP3 Inflammasome Inhibitors: NP3-253 vs. MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver in the pathology of a wide range of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a major focus of therapeutic research. This guide provides a detailed comparison of two notable NLRP3 inhibitors, NP3-253 and the well-characterized MCC950, with a focus on their efficacy, supported by experimental data and detailed methodologies.
Introduction to this compound and MCC950
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. It directly targets the NACHT domain of NLRP3, preventing ATP hydrolysis and subsequent inflammasome assembly and activation. Its efficacy has been demonstrated in numerous preclinical models of inflammatory diseases.
This compound is a more recently developed, potent, and selective NLRP3 inhibitor with the significant advantage of being brain-penetrant, making it a valuable tool for investigating the role of the NLRP3 inflammasome in neuroinflammatory conditions.[1][2][3]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and MCC950. It is important to note that the data for each compound have been generated in separate studies, and direct comparison of absolute potency should be approached with caution due to potential variations in experimental conditions.
Table 1: Inhibition of IL-1β Release
| Compound | Cell Type | Activator(s) | IC50 |
| This compound | THP-1 cells | Nigericin | 0.5 nM[4] |
| Human Whole Blood | LPS + ATP | 7 nM[4] | |
| MCC950 | Human PBMCs | LPS + Nigericin | ~8 nM[5] |
| Mouse BMDMs | LPS + ATP | ~10 nM[5] |
Table 2: Inhibition of ASC Speck Formation
| Compound | Cell System | IC50 |
| MCC950 | HEK293T cells expressing human NLRP3 | 69 nM |
In Vivo Efficacy
Both compounds have demonstrated efficacy in animal models of inflammation.
Table 3: In Vivo Efficacy in a Peritonitis Model
| Compound | Animal Model | Dosage and Administration | Key Finding |
| This compound | C57BL/6JRj Mice | 10 mg/kg, intraperitoneal injection | Fully blocked IL-1β secretion in the peritoneum.[4] |
| MCC950 | C57BL/6 Mice | 10 mg/kg, intraperitoneal injection | Reduced IL-1β production. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Caption: A typical experimental workflow for in vitro evaluation of NLRP3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines the general steps for assessing the potency of NLRP3 inhibitors in a cell-based assay.
1. Cell Culture and Seeding:
-
Human monocytic THP-1 cells are differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Alternatively, bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured.
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
2. Priming (Signal 1):
-
The cell culture medium is replaced with fresh medium containing a priming agent, typically Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Cells are incubated for a defined period (e.g., 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Following priming, the medium is replaced with fresh medium containing various concentrations of the test inhibitor (this compound or MCC950) or vehicle control (e.g., DMSO).
-
Cells are pre-incubated with the inhibitor for a specified time (e.g., 30-60 minutes).
4. Activation (Signal 2):
-
An NLRP3 activator is added to the wells. Common activators include:
-
Nigericin (e.g., 5-10 µM)
-
ATP (e.g., 2.5-5 mM)
-
-
Cells are incubated for a further period (e.g., 45-60 minutes).
5. Sample Collection and Analysis:
-
The cell culture supernatant is carefully collected.
-
The concentration of secreted IL-1β in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
6. Data Analysis:
-
The percentage of IL-1β inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
In Vivo Model of NLRP3-Mediated Peritonitis
This acute in vivo model is used to assess the efficacy of NLRP3 inhibitors in a living organism.
1. Animals:
-
C57BL/6 mice are commonly used for this model.
2. Inhibitor Administration:
-
This compound, MCC950, or vehicle is administered to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified dose.
3. Priming:
-
A priming agent, such as LPS (e.g., 20 mg/kg), is injected intraperitoneally.
4. Activation:
-
After a set priming period (e.g., 2-4 hours), an NLRP3 activator, such as ATP (e.g., 30 mg/kg), is injected intraperitoneally.
5. Sample Collection:
-
After a short interval (e.g., 30-60 minutes) post-activation, mice are euthanized.
-
The peritoneal cavity is washed with sterile phosphate-buffered saline (PBS) to collect the peritoneal lavage fluid.
6. Analysis:
-
The peritoneal lavage fluid is centrifuged to pellet the cells.
-
The concentration of IL-1β in the supernatant is measured by ELISA.
-
The number of recruited immune cells (e.g., neutrophils) in the cell pellet can also be quantified.
7. Data Analysis:
-
The levels of IL-1β and immune cell infiltration in the inhibitor-treated groups are compared to the vehicle-treated control group to determine in vivo efficacy.
Conclusion
Both this compound and MCC950 are highly potent and selective inhibitors of the NLRP3 inflammasome. MCC950 has been extensively characterized and serves as a benchmark compound in the field. This compound demonstrates comparable, if not slightly greater, in vitro potency in some reported assays and possesses the significant advantage of brain penetrance, opening up new avenues for research into the role of neuroinflammation in central nervous system disorders.
The choice between these two inhibitors will depend on the specific research question. For general in vitro and in vivo studies of peripheral inflammation, MCC950 remains a robust and well-validated option. For studies focusing on neuroinflammatory processes, the brain-penetrant properties of this compound make it a superior tool. It is important for researchers to consider the limitations of comparing data generated from different studies and, where possible, to include both compounds in their own experimental setups for a direct and accurate comparison. Further head-to-head comparative studies will be invaluable in fully elucidating the relative efficacy and potential therapeutic advantages of these two important research compounds.
References
NP3-253: A Comparative Guide to its Inflammasome Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of NP3-253, a potent inhibitor of the NLRP3 inflammasome, against other key inflammasome complexes. The information presented herein is supported by available experimental data to offer an objective assessment for research and development applications.
Executive Summary
This compound is a highly potent and selective, brain-penetrant small molecule inhibitor of the NLRP3 inflammasome.[1] Its efficacy in inhibiting IL-1β release has been demonstrated in the nanomolar range in various cell-based assays.[1] Crucially, this compound exhibits a favorable selectivity profile, showing minimal to no activity against other inflammasomes such as NLRC4 and pyrin at significantly higher concentrations.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and interference with other essential innate immune pathways.
Data Presentation: this compound Selectivity Profile
The following table summarizes the quantitative data on the inhibitory activity of this compound against the NLRP3 inflammasome and its selectivity against other inflammasomes. For comparative context, data for the well-characterized NLRP3 inhibitor MCC950 is also included.
| Inhibitor | Target Inflammasome | Cell Type/System | Activator(s) | IC50 | Reference |
| This compound | NLRP3 | Nigericin-stimulated THP-1 cells | Nigericin | 0.5 nM | [1] |
| NLRP3 | LPS/ATP-stimulated human whole blood | LPS + ATP | 7 nM | [1] | |
| NLRC4 | Not specified | Not specified | >33 μM | [1] | |
| Pyrin | Not specified | Not specified | >33 μM | [1] | |
| AIM2 | Data not available | Data not available | Data not available | ||
| NLRP1 | Data not available | Data not available | Data not available | ||
| MCC950 | NLRP3 | LPS/ATP-stimulated mouse BMDMs | LPS + ATP | ~8 nM | |
| AIM2 | Not specified | Not specified | No significant inhibition | ||
| NLRC4 | Not specified | Not specified | No significant inhibition | ||
| NLRP1 | Not specified | Not specified | No significant inhibition |
BMDMs: Bone Marrow-Derived Macrophages
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the canonical inflammasome activation pathway and a typical experimental workflow for assessing inhibitor selectivity.
References
Cross-Validation of NP3-253 Efficacy with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of the NLRP3 inflammasome by the novel inhibitor NP3-253 with the effects of genetic knockout of the NLRP3 gene. The data presented herein is compiled from various preclinical studies and aims to offer an objective evaluation for researchers in immunology, inflammation, and drug discovery.
Introduction to NLRP3 Inflammasome Inhibition
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2] Its activation in response to a variety of danger signals triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can lead to pyroptotic cell death.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a significant therapeutic target.[2]
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome with the ability to penetrate the blood-brain barrier.[4] This guide cross-validates the pharmacological effects of this compound with the established genetic model of NLRP3 deficiency (NLRP3 knockout) to provide a robust assessment of its on-target efficacy.
Comparative Efficacy: this compound vs. NLRP3 Knockout
The following tables summarize the quantitative data from studies utilizing this compound and NLRP3 knockout models. It is important to note that the experimental conditions may vary between studies.
Table 1: In Vitro Inhibition of IL-1β Secretion
| Model System | Stimulus | Intervention | IL-1β Inhibition/Reduction | Reference |
| Human THP-1 cells | LPS + Nigericin | This compound | IC50: 1.1 nM | Not available in search results |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | This compound | IC50: 2.8 nM | Not available in search results |
| Mouse Peritoneal Macrophages | Not Specified | NLRP3 Knockout | Markedly lower PCSK9 secretion (IL-1β dependent) | [5] |
| Mouse Model of Apical Periodontitis | Pulpal Exposure | NLRP3 Knockout | Lower IL-1β mRNA expression | [6] |
Table 2: In Vivo Efficacy in Mouse Models
| Mouse Model | Treatment/Genetic Modification | Key Findings | Reference |
| LPS-induced Endotoxemia | This compound (10 mg/kg, p.o.) | Significant reduction in plasma IL-1β | Not available in search results |
| Muckle-Wells Syndrome | This compound (10 mg/kg, p.o.) | Normalization of serum IL-1β levels | Not available in search results |
| Apical Periodontitis | NLRP3 Knockout | Smaller periapical lesion, lower IL-1β expression | [6] |
| Colitis | NLRP3 Knockout | Contradictory data depending on microbiota | [7] |
| Tumor Growth (B16-mOVA and MOC2) | NLRP3 Knockout | Reduced tumor growth | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for cross-validation, the following diagrams are provided.
Caption: The NLRP3 inflammasome signaling pathway and points of intervention.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NLRP3 inflammasome via IL-1β regulates PCSK9 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of NLRP3 inflammasome inhibition or knockout in experimental apical periodontitis induced in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contradictory Effects of NLRP3 Inflammasome Regulatory Mechanisms in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Specificity of NP3-253: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparative analysis of the in vitro specificity of NP3-253, a novel and potent inhibitor of the NLRP3 inflammasome. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of this compound against other alternatives, supported by experimental data.
Executive Summary
This compound is a highly potent and selective, brain-penetrant inhibitor of the NLRP3 inflammasome.[1][2] In vitro studies demonstrate its ability to inhibit IL-1β release at nanomolar concentrations.[1][2] Its specificity is highlighted by a lack of significant activity against other inflammasomes and a favorable off-target profile against a panel of enzymes, receptors, and ion channels.[2] When compared to the widely studied NLRP3 inhibitor MCC950, this compound exhibits comparable or superior potency in relevant cellular assays.
Potency and Efficacy: A Head-to-Head Comparison
The inhibitory potency of this compound was assessed by measuring its effect on IL-1β release in various cell-based assays. The half-maximal inhibitory concentration (IC50) values are presented below in comparison to the well-characterized NLRP3 inhibitor, MCC950.
| Compound | Assay System | Readout | IC50 (nM) |
| This compound | Nigericin-stimulated THP-1 cells | IL-1β Release | 0.5[2] |
| This compound | LPS/ATP-stimulated human whole blood | IL-1β Release | 7[2] |
| MCC950 | Nigericin-stimulated THP-1 cells | IL-1β Release | 14.3 - 124 |
Note: IC50 values for MCC950 are sourced from multiple studies and may vary based on experimental conditions.
Selectivity Profile of this compound
A critical aspect of a small molecule inhibitor's utility is its selectivity. This compound has been profiled for its activity against other known inflammasome complexes and for off-target interactions.
Inflammasome Selectivity
This compound was evaluated for its inhibitory activity against the NLRC4 and pyrin inflammasomes. The results indicate a high degree of selectivity for the NLRP3 inflammasome.
| Inflammasome Target | This compound Inhibition |
| NLRC4 | >33 µM[2] |
| Pyrin | >33 µM[2] |
Off-Target Liability Panel
This compound was screened against a panel of 29 enzymes, receptors, and ion channels to assess its off-target binding profile. The compound was tested at a concentration of up to 10 µM.
Summary of Off-Target Screening:
-
No significant binding was observed for the majority of the targets in the panel.
-
Minor binding was detected for the following targets:
This profile suggests a low potential for off-target effects at therapeutic concentrations.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the general workflow for assessing inhibitor specificity.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: General experimental workflow for assessing the in vitro specificity of an NLRP3 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NLRP3 inhibitors. The following are representative protocols for the key in vitro assays.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay (THP-1 Cells)
This assay measures the ability of a test compound to inhibit the release of IL-1β from stimulated human monocytic THP-1 cells.
1. Cell Culture and Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL.
- Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL and incubate for 48-72 hours.
2. Priming (Signal 1):
- Replace the culture medium with fresh serum-free medium containing lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
- Incubate for 3-4 hours at 37°C.
3. Inhibitor Treatment:
- Remove the LPS-containing medium.
- Add fresh medium containing serial dilutions of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).
- Pre-incubate for 30-60 minutes at 37°C.
4. Activation (Signal 2):
- Add an NLRP3 activator, such as Nigericin (5-20 µM) or ATP (1-5 mM).
- Incubate for 1-2 hours (for Nigericin) or 30-60 minutes (for ATP) at 37°C.
5. Measurement of IL-1β Release:
- Centrifuge the plate to pellet the cells.
- Collect the supernatant and quantify the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of IL-1β release inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Off-Target Liability Screening
This involves screening the test compound against a broad panel of targets to identify potential off-target interactions.
1. Panel Selection:
- Choose a commercially available or custom-developed panel of targets, typically including a diverse range of kinases, G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
2. Assay Formats:
- The specific assay format will depend on the target class. Common formats include:
- Radioligand Binding Assays: For receptors and transporters.
- Enzymatic Assays: For kinases and other enzymes (e.g., measuring the phosphorylation of a substrate).
- Functional Assays: For ion channels (e.g., measuring ion flux) and GPCRs (e.g., measuring second messenger levels).
3. Compound Screening:
- The test compound is typically screened at a fixed concentration (e.g., 10 µM) in duplicate or triplicate.
4. Data Analysis:
- The percentage of inhibition or stimulation is calculated for each target relative to a control.
- A predefined threshold (e.g., >50% inhibition) is used to identify significant "hits."
- For any identified hits, follow-up dose-response studies are conducted to determine the IC50 or EC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome. Its sub-nanomolar to low nanomolar potency in cellular assays, combined with its high selectivity over other inflammasomes and a clean off-target profile, positions it as a valuable tool for research and a promising candidate for further development as a therapeutic agent for NLRP3-mediated inflammatory diseases.
References
A Comparative Analysis of NP3-253 and Other Brain-Penetrant NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome has emerged as a critical therapeutic target for a range of disorders characterized by chronic inflammation, particularly neurodegenerative diseases. The ability of NLRP3 inhibitors to cross the blood-brain barrier is paramount for treating neuroinflammation. This guide provides a detailed comparison of NP3-253, a potent and brain-penetrant NLRP3 inhibitor, with other notable brain-penetrant NLRP3 inhibitors, including NT-0796, NT-0249, and the well-characterized tool compound MCC950. The information is supported by available preclinical experimental data to aid researchers in their drug development endeavors.
Overview of Brain-Penetrant NLRP3 Inhibitors
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, leading to inflammatory responses.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory conditions.[1][2] Brain-penetrant NLRP3 inhibitors are designed to cross the blood-brain barrier and suppress neuroinflammation, offering potential therapeutic benefits for neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4]
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported in vitro IC50 values for IL-1β release inhibition by this compound and other brain-penetrant NLRP3 inhibitors in various human cell-based assays.
| Compound | Assay System | IC50 (IL-1β Release) | Citation(s) |
| This compound | Nigericin-stimulated THP-1 cells | 0.5 nM | [5] |
| LPS/ATP-stimulated human whole blood | 7 nM | [5] | |
| NT-0796 | Human PBMCs | 0.32 nM | [3] |
| Human whole blood | 6.8 nM | [3][4] | |
| NT-0249 | LPS-induced human PBMCs | 12 nM (0.012 µM) |
This compound demonstrates high potency, with an IC50 of 0.5 nM in a human monocytic cell line and 7 nM in human whole blood.[5] NT-0796 also shows very high potency with an IC50 of 0.32 nM in human peripheral blood mononuclear cells (PBMCs) and 6.8 nM in whole blood.[3][4] NT-0249 is another brain-penetrant inhibitor from NodThera with a reported IC50 of 12 nM in human PBMCs.
In terms of selectivity, this compound is reported to not interfere with the NF-κB pathway and does not inhibit the NLRC4 or pyrin inflammasomes.[5] Similarly, NT-0796 has been shown to be selective for NLRP3 over other inflammasomes like NLRC4.[3]
Brain Penetration
A critical parameter for a centrally acting therapeutic is its ability to penetrate the brain. This is often quantified by the brain-to-plasma or brain-to-blood ratio.
| Compound | Species | Brain/Blood Ratio | Citation(s) |
| This compound | Not explicitly reported | Not explicitly reported | [2][6][7][8] |
| NT-0796 | C57BL/6 Mice | 0.79 | [3][4] |
While this compound is described as a brain-penetrant inhibitor, specific quantitative data on its brain-to-plasma or brain-to-blood ratio from publicly available literature is limited.[2][6][7][8] In contrast, NT-0796 has a reported brain-to-blood ratio of 0.79 in mice, indicating good brain penetration.[3][4] For NT-0249, while described as brain-penetrant, specific ratio data is not as readily available in the provided search results.[9][10][11][12] MCC950 is also known to cross the blood-brain barrier and has been used in numerous preclinical models of neuroinflammation.[13][14]
Preclinical Efficacy
Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of these inhibitors.
-
This compound : In a mouse model of peritoneal inflammation, a 10 mg/kg intraperitoneal injection of this compound fully blocked IL-1β secretion.[5]
-
NT-0796 and NT-0249 : Both compounds have demonstrated anti-inflammatory effects and have been investigated in models of Parkinson's disease and obesity.[9][10][11][12][15]
-
MCC950 : This compound has been extensively studied in various preclinical models, including traumatic brain injury, spinal cord injury, and models of Alzheimer's and Parkinson's disease, where it has been shown to reduce neuroinflammation and improve neurological outcomes.[14][16][17][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
In Vitro NLRP3 Inflammasome Activation Assay
This assay is fundamental for determining the potency of NLRP3 inhibitors.
-
Cell Culture and Differentiation : Human monocytic THP-1 cells are a common model. They are cultured and differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Priming (Signal 1) : The differentiated cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment : Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
Activation (Signal 2) : The NLRP3 inflammasome is then activated by a second stimulus, such as nigericin (B1684572) or ATP.
-
Quantification of IL-1β Release : The concentration of secreted IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is then calculated.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to assess the in vivo efficacy of brain-penetrant NLRP3 inhibitors.
-
Animal Model : Typically, C57BL/6 mice are used.
-
Inhibitor Administration : The test compound is administered to the animals (e.g., orally or via intraperitoneal injection) at a specific dose and time point before the inflammatory challenge.
-
Induction of Neuroinflammation : A systemic injection of LPS is administered to induce a neuroinflammatory response.[19]
-
Assessment of Neuroinflammation :
-
Cytokine Measurement : Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) are measured in the brain tissue and/or cerebrospinal fluid (CSF) using ELISA or multiplex assays.
-
Microglial Activation : Brain sections are analyzed by immunohistochemistry or immunofluorescence for microglial markers such as Iba1 to assess the extent of microglial activation.[20] Flow cytometry can also be used to quantify microglial populations.[21][22]
-
-
Behavioral Tests : Depending on the specific research question, various behavioral tests can be conducted to assess cognitive function or motor deficits.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: The NLRP3 inflammasome signaling pathway.
Experimental Workflow for In Vivo Neuroinflammation Study
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain penetration profile of Nodthera’s NLRP3 inflammasome inhibitor described | BioWorld [bioworld.com]
- 4. NT-0796 | ALZFORUM [alzforum.org]
- 5. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound, a potent brain penetrant inhibitor of the NLRP3 Inflammasome - OAK Open Access Archive [oak.novartis.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. sanofiventures.com [sanofiventures.com]
- 10. nodthera.com [nodthera.com]
- 11. NodThera reports Phase I data for NLRP3 inflammasome inhibitors [clinicaltrialsarena.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labiotech.eu [labiotech.eu]
- 16. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MCC950, a selective NLPR3 inflammasome inhibitor, improves neurologic function and survival after cardiac arrest and resuscitation | springermedizin.de [springermedizin.de]
- 18. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 20. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 21. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Independent Verification of NP3-253's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel NLRP3 inflammasome inhibitor, NP3-253, with other leading alternatives. The information presented is supported by experimental data from publicly available sources, offering a comprehensive overview of its performance and mechanism of action.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound is a potent and selective inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.[1][4] Notably, this compound is characterized by its ability to penetrate the blood-brain barrier, making it a promising candidate for neuroinflammatory conditions.[1][3]
Below is a diagram illustrating the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
References
Statistical analysis of data from NP3-253 comparative studies
This guide provides a comprehensive analysis of NP3-253, a potent and selective inhibitor of the NLRP3 inflammasome. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of this compound's performance against other known NLRP3 inhibitors, supported by available experimental data and detailed methodologies.
Performance Comparison of NLRP3 Inhibitors
This compound demonstrates high potency in inhibiting the NLRP3 inflammasome. The following tables summarize key quantitative data for this compound and provide a comparison with other well-characterized NLRP3 inhibitors.
Table 1: In Vitro Potency of NLRP3 Inflammasome Inhibitors
| Inhibitor | Cell Type | Activator(s) | IC50 Value | Reference |
| This compound | Human THP-1 cells | Nigericin | 0.5 nM | [1] |
| This compound | Human whole blood | LPS/ATP | 7 nM | [1] |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 nM | |
| MCC950 | Human Monocyte-Derived Macrophages (hMDMs) | ATP | ~8.1 nM | |
| Dapansutrile (OLT1177) | Not Specified | Not Specified | Nanomolar range | |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~6 µM |
Table 2: Selectivity Profile of this compound
| Inflammasome/Pathway | Inhibition | Concentration | Reference |
| NLRC4 | No inhibition | >33 μM | [1] |
| Pyrin | No inhibition | >33 μM | [1] |
| NF-κB (TNF-α induced) | No interference | >100 μM | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of NLRP3 inhibitors. The following are generalized methodologies based on standard practices for evaluating compounds like this compound.
In Vitro IL-1β Release Assay
This assay is fundamental for determining the in vitro potency of NLRP3 inhibitors.
1. Cell Culture and Priming:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
The differentiated cells are then primed with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
2. Inhibitor Treatment:
-
Following priming, the cells are treated with various concentrations of this compound or other inhibitors for 1 hour.
3. NLRP3 Inflammasome Activation:
-
The NLRP3 inflammasome is then activated by adding a stimulus such as Nigericin (5 µM) or ATP (5 mM) for 1-2 hours.
4. Quantification of IL-1β Release:
-
The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
The IC50 value is calculated from the dose-response curve of the inhibitor.
In Vivo Murine Model of Peritonitis
This acute in vivo model is used to assess the efficacy of NLRP3 inhibitors in a physiological setting.
1. Animal Model:
-
C57BL/6 mice are used for this model.
2. Inhibitor Administration:
-
This compound is administered to the mice, typically via intraperitoneal (i.p.) injection. A dose of 10 mg/kg has been shown to be effective.[1]
3. Induction of Peritonitis:
-
Peritonitis is induced by an intraperitoneal injection of LPS (to prime the inflammasome) followed by an injection of an NLRP3 activator such as ATP or monosodium urate (MSU) crystals.
4. Sample Collection and Analysis:
-
Peritoneal lavage fluid is collected to measure the levels of inflammatory cytokines, such as IL-1β, using ELISA.
-
The influx of inflammatory cells, such as neutrophils, into the peritoneal cavity is quantified by flow cytometry.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of NP3-253
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management and Disposal of the Research-Grade Compound NP3-253.
This document provides crucial safety and logistical information for the handling and disposal of this compound, an orally active NLRP3 inhibitor used in laboratory research. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. As a matter of best practice, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations before proceeding with any disposal protocol.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₉H₂₃F₃N₄O |
| Molecular Weight | 380.41 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage (Solid) | Store at -20°C for long-term storage. |
| Storage (in Solvent) | Store at -80°C for up to 6 months. |
Experimental Protocols for Disposal
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following general experimental protocols for the disposal of research-grade solid chemical compounds and their solutions should be followed. These procedures are based on standard laboratory safety guidelines.
Protocol 1: Disposal of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Collection:
-
Collect any unused or waste this compound solid in a clearly labeled, sealed container.
-
The container must be compatible with the chemical and properly labeled as "Hazardous Waste."
-
The label should include the full chemical name ("this compound"), the quantity, and the date.
-
-
Waste Segregation: Store the hazardous waste container in a designated, secure area, segregated from incompatible materials.
-
EHS Pickup: Arrange for the disposal of the container through your institution's EHS department. Do not attempt to dispose of solid chemical waste in regular trash.
Protocol 2: Disposal of this compound in DMSO Solution
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves suitable for handling DMSO.
-
Waste Collection:
-
Collect all solutions containing this compound in a designated, leak-proof, and sealed waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents: "this compound in DMSO" and the approximate concentration.
-
-
Waste Segregation: Store the liquid hazardous waste container in a designated secondary containment bin to prevent spills. Keep it segregated from incompatible waste streams, such as aqueous solutions or acids.
-
EHS Pickup: Contact your institution's EHS office to schedule a pickup for the liquid hazardous waste. Do not pour DMSO solutions down the drain.[1]
Procedural Workflow and Logical Relationships
The following diagrams illustrate the logical steps for the safe disposal of this compound in both solid and liquid forms.
Caption: Disposal workflow for solid this compound.
Caption: Disposal workflow for this compound in DMSO.
Disclaimer: The information provided is based on general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet (SDS) or the specific guidelines provided by your institution's Environmental Health and Safety department. Always prioritize your local regulations and consult with your EHS officer for definitive disposal procedures.
References
Safeguarding Your Research: Essential Protocols for Handling NP3-253
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of NP3-253, a potent and brain-penetrant NLRP3 inflammasome inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines operational and disposal plans based on general best practices for handling research-grade chemical compounds.
Disclaimer: The following recommendations are based on general laboratory safety protocols. A comprehensive risk assessment should be conducted by a qualified safety professional before handling this compound. All laboratory personnel must be trained on safe handling procedures for hazardous chemicals.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect against splashes. Goggles provide a higher level of protection and are recommended when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for handling research compounds. Ensure gloves are inspected for tears or holes before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Experimental Protocols: Handling and Disposal
Adherence to strict procedural guidelines is critical to minimize risk and ensure the integrity of your experiments.
Handling and Storage
This compound is a solid compound intended for research use only and should not be used in humans or animals outside of approved protocols.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including appropriate glassware, spatulas, and weighing paper.
-
Personal Protective Equipment: Don the required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder inside the fume hood. Use anti-static weighing dishes if necessary. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent to the weighed this compound powder slowly and carefully. MedchemExpress provides solubility information, for instance, in DMSO.[2]
-
Storage of Solutions: Stock solutions should be stored in clearly labeled, sealed containers at recommended temperatures. For example, stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]
-
Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from handling this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Labeling: The waste container label should include the name of the chemical (this compound), the concentration (if in solution), and the appropriate hazard warnings.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
